(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXVTJYSIDCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201993 | |
| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-88-9 | |
| Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. This multifaceted compound, featuring a unique thiadiazole heterocycle, serves as a significant building block in medicinal chemistry, materials science, and agricultural chemistry.
Core Chemical and Physical Properties
This compound is a yellow to light orange crystalline powder. Its structure, characterized by a 1,3,4-thiadiazole ring substituted with a mercapto group and a thioacetic acid moiety, provides a versatile platform for further chemical modification. The presence of multiple sulfur atoms, along with acidic and thiol functional groups, dictates its chemical reactivity and physical characteristics.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 53723-88-9[1] |
| Molecular Formula | C₄H₄N₂O₂S₃[1] |
| Molecular Weight | 208.27 g/mol |
| IUPAC Name | 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
| Canonical SMILES | C(C(=O)O)SC1=NNC(=S)S1[1] |
| InChI Key | UJBXVTJYSIDCIE-UHFFFAOYSA-N[1] |
| Topological Polar Surface Area | 144 Ų[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 6[1] |
| Rotatable Bond Count | 3[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Light orange to yellow to green crystalline powder |
| Melting Point | 168-169 °C[2] |
| Boiling Point (Predicted) | 380.6 ± 44.0 °C[2] |
| Density (Predicted) | 1.89 g/cm³[2] |
| pKa (Predicted) | 3.18 ± 0.10[2] |
| Solubility | Soluble in Methanol[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the S-alkylation of a precursor, 2,5-dimercapto-1,3,4-thiadiazole, with a haloacetic acid derivative. This nucleophilic substitution reaction targets one of the thiol groups on the thiadiazole ring.
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes the mono-S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole using chloroacetic acid.
Materials:
-
2,5-dimercapto-1,3,4-thiadiazole
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in ethanol.
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise while stirring at room temperature. This deprotonates one of the thiol groups, forming a more nucleophilic thiolate.
-
Alkylation: Prepare a solution of chloroacetic acid (1 equivalent) in water and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid group, causing the product to precipitate.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Characterization Methods
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (-S-CH₂-COOH) typically in the range of 3.8-4.3 ppm. The acidic proton of the carboxylic acid and the thiol proton will appear as broad singlets at lower fields.
-
FTIR Spectroscopy: The infrared spectrum will display characteristic absorption bands. Key peaks include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch for the carboxylic acid around 1700 cm⁻¹, and C=N stretching vibrations for the thiadiazole ring around 1600-1650 cm⁻¹. The S-H stretch is often weak and may be observed around 2550-2600 cm⁻¹.
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound (208.27 g/mol ).
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1][3] |
| H319 | Causes serious eye irritation[1][3] |
| H335 | May cause respiratory irritation[1][3] |
Precautionary Statements: P261, P280, P304+P340, P305+P351+P338, P405, P501[3].
Visualized Workflows and Relationships
Synthesis Pathway
Caption: Synthesis of the target compound via S-alkylation.
Structure-Application Relationship
Caption: Key functional groups and their role in applications.
Core Applications and Research Interest
The unique arrangement of functional groups in this compound makes it a compound of significant interest in various scientific fields.
-
Pharmaceutical Development: The 1,3,4-thiadiazole ring is a well-known pharmacophore present in numerous biologically active compounds. This molecule serves as a versatile starting material for the synthesis of novel derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties. The thiol and carboxylic acid groups provide reactive handles for further functionalization to modulate activity and pharmacokinetic properties.
-
Corrosion Inhibition: Compounds containing sulfur and nitrogen atoms, particularly those with thiol groups, are effective corrosion inhibitors for metals and alloys. This compound can adsorb onto a metal surface, forming a protective film that inhibits both anodic and cathodic corrosion processes.
-
Analytical and Coordination Chemistry: The presence of multiple heteroatoms (N, S, O) makes this compound an excellent chelating agent for various metal ions. This property is utilized in analytical chemistry for the detection and quantification of metals and in coordination chemistry for the synthesis of novel metal-organic complexes with potential catalytic or material applications.
-
Agricultural Chemistry: The thiadiazole moiety is a core component of some fungicides and herbicides. This compound is explored in the development of new agrochemicals for crop protection.
References
- 1. Page loading... [guidechem.com]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (5-MERCAPTO-1,3,4-THIADIAZOLE-2-YLTHIO)ACETIC ACID manufacturers and suppliers in india [chemicalbook.com]
Elucidating the Structure of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathway, spectroscopic characterization, and a potential mechanistic insight into its biological activity, offering a valuable resource for researchers engaged in the study and application of 1,3,4-thiadiazole derivatives.
Introduction
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a mercapto group and a thioacetic acid moiety on the thiadiazole ring imparts unique chemical reactivity and biological potential to this molecule, making its structural confirmation and characterization paramount for further development.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the precursor 2,5-dimercapto-1,3,4-thiadiazole, followed by its reaction with a haloacetic acid.
Experimental Protocols
2.1.1. Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole
A common method for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole involves the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium.
-
Materials: Hydrazine hydrate, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine hydrate is added dropwise to the cooled ethanolic KOH solution with constant stirring.
-
Carbon disulfide is then added slowly to the reaction mixture, which is subsequently refluxed for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 2,5-dimercapto-1,3,4-thiadiazole.
-
2.1.2. Synthesis of this compound
The final product is synthesized by the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with chloroacetic acid.
-
Materials: 2,5-Dimercapto-1,3,4-thiadiazole, chloroacetic acid, sodium hydroxide, water.
-
Procedure:
-
2,5-Dimercapto-1,3,4-thiadiazole is dissolved in an aqueous solution of sodium hydroxide.
-
An aqueous solution of chloroacetic acid is added dropwise to the reaction mixture with stirring.
-
The reaction is typically stirred at room temperature for several hours or gently heated to ensure completion.
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The precipitate is filtered, washed thoroughly with cold water, and dried to obtain the final product.
-
Spectroscopic Data for Structural Elucidation
Table 1: Expected ¹H NMR and ¹³C NMR Spectral Data
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Proton | ~13.0 - 12.0 | Singlet (broad) | -COOH |
| Methylene Protons | ~4.0 - 3.5 | Singlet | -S-CH₂-COOH |
| Thiol Proton | Variable (broad) | Singlet | -SH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~170 - 165 | -C OOH |
| Thiadiazole C-S | ~160 - 150 | C2 and C5 of thiadiazole ring |
| Methylene Carbon | ~40 - 30 | -S-C H₂-COOH |
Table 2: Expected FT-IR and Mass Spectrometry Data
| FT-IR | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch | 3300 - 2500 (broad) | Carboxylic acid |
| C=O stretch | 1710 - 1680 | Carboxylic acid |
| C=N stretch | 1620 - 1580 | Thiadiazole ring |
| S-H stretch | 2600 - 2550 (weak) | Thiol |
| C-S stretch | 800 - 600 | Thiadiazole ring and thioether |
| Mass Spectrometry (MS) | Expected m/z | Fragment |
| Molecular Ion (M⁺) | 208.27 | C₄H₄N₂O₂S₃ |
| [M-COOH]⁺ | 163 | Loss of carboxylic group |
| [M-SCH₂COOH]⁺ | 117 | Loss of thioacetic acid moiety |
Potential Biological Activity and Signaling Pathway
Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents.[3][4][5][6][7] One of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated by a family of cysteine proteases known as caspases.
The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a 1,3,4-thiadiazole derivative.
Caption: Proposed apoptotic pathway induced by a 1,3,4-thiadiazole derivative.
This pathway suggests that the compound may induce apoptosis by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Active caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis, leading to cell death.
Conclusion
The structural elucidation of this compound is fundamental to understanding its chemical properties and biological activities. The synthetic route via 2,5-dimercapto-1,3,4-thiadiazole is a viable and established method. While specific spectral data for the title compound requires further experimental verification, the expected spectroscopic signatures provide a solid framework for its identification. The potential of this and related 1,3,4-thiadiazole derivatives as anticancer agents, possibly acting through the induction of apoptosis, warrants further investigation and presents a promising avenue for drug discovery and development. This guide serves as a foundational resource for researchers in this exciting field.
References
- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (CAS 53723-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, with the CAS number 53723-88-9, is a versatile heterocyclic organic compound. It belongs to the 1,3,4-thiadiazole class of molecules, which are known for a wide range of chemical and biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a corrosion inhibitor. While the broader class of 1,3,4-thiadiazoles exhibits significant potential in drug development, specific biological activity data for this particular compound is limited in publicly available literature.
Chemical and Physical Properties
This compound is a light orange to yellow-green crystalline powder.[1][2] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 53723-88-9 | [1] |
| Molecular Formula | C₄H₄N₂O₂S₃ | [1] |
| Molecular Weight | 208.27 g/mol | [1] |
| Melting Point | 165 - 169 °C | [1][2] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Solubility | Soluble in methanol | |
| Purity (typical) | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the core heterocyclic structure, 2,5-dimercapto-1,3,4-thiadiazole, followed by its selective S-alkylation.
Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
The precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), is synthesized from the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium.[2][3]
Experimental Protocol:
-
In a reaction vessel, a solution of sodium hydroxide or potassium hydroxide is prepared in a suitable solvent, such as ethanol.[2][3]
-
Hydrazine hydrate is added to the alkaline solution under controlled temperature.
-
Carbon disulfide is then added dropwise to the reaction mixture with continuous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature.[2]
-
The reaction mixture is stirred for a specified period to ensure the completion of the cyclization reaction, leading to the formation of the disodium or dipotassium salt of DMTD.
-
The resulting salt is then neutralized by the addition of an acid, such as hydrochloric acid or acetic acid, which protonates the thiolate groups and causes the precipitation of 2,5-dimercapto-1,3,4-thiadiazole.[2][3]
-
The precipitated product is collected by filtration, washed with water to remove any inorganic salts, and dried.
Caption: Synthesis of the 2,5-dimercapto-1,3,4-thiadiazole (DMTD) precursor.
Synthesis of this compound
The target compound is synthesized by the selective S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[4][5] The stoichiometry of the reactants is crucial to favor mono-alkylation over di-alkylation.
Experimental Protocol:
-
2,5-Dimercapto-1,3,4-thiadiazole is dissolved in a suitable solvent, such as absolute ethanol or dimethylformamide (DMF).[4][5]
-
A base, such as potassium carbonate or sodium hydroxide, is added to the solution to deprotonate one of the thiol groups, forming a thiolate anion.[4]
-
A solution of chloroacetic acid in the same solvent is then added dropwise to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to facilitate the nucleophilic substitution reaction.[5]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any inorganic salts, followed by acidification of the filtrate to precipitate the carboxylic acid product.
-
The crude product is then purified by recrystallization from a suitable solvent.
Caption: Synthesis of the target compound via S-alkylation of DMTD.
Applications in Corrosion Inhibition
A significant and well-documented application of this compound and its parent compound, 2,5-dimercapto-1,3,4-thiadiazole, is in the field of corrosion inhibition, particularly for mild steel and copper in acidic environments.[6][7]
Mechanism of Action
The corrosion inhibition is achieved through the adsorption of the thiadiazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[6][7] The mechanism is generally considered to be a mixed-type inhibition, affecting both anodic and cathodic reactions of the corrosion process.[7]
The adsorption process is complex and involves:
-
Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged, and the inhibitor can be protonated. The electrostatic attraction between the charged metal surface and the inhibitor molecules plays a role in the initial adsorption.
-
Donor-Acceptor Interactions: The multiple heteroatoms (sulfur and nitrogen) in the thiadiazole ring possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the metal atoms, forming coordinate bonds. This chemical adsorption leads to a more stable and effective protective layer.
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Quantitative Data
The effectiveness of corrosion inhibitors is quantified by the inhibition efficiency (IE%), which can be determined using various experimental techniques.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Method | Reference(s) |
| 2,5-dimercapto-1,3,4-thiadiazole | Copper | 3.5% NaCl | - | 94.48 | Weight Loss | [6] |
| 2,5-dimercapto-1,3,4-thiadiazole | Mild Steel | 1.0 M H₂SO₄ | Varies | Increases with concentration | Electrochemical | [7] |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | > 2 x 10⁻⁴ M | 92 | Electrochemical | [8] |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 0.5 mM | 94.6 | Weight Loss, Electrochemical | [9] |
Experimental Protocols for Corrosion Inhibition Studies
Weight Loss Method:
-
Mild steel or copper coupons of known dimensions and weight are prepared by polishing, degreasing, and drying.
-
The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the inhibitor.
-
The coupons are kept in the solution for a specified period at a constant temperature.
-
After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss without the inhibitor and Wᵢ is the weight loss with the inhibitor.[9]
Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):
-
A three-electrode electrochemical cell is used, consisting of a working electrode (the metal being tested), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution with and without the inhibitor.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. The inhibition efficiency is calculated as: IE% = [(i₀ - iᵢ) / i₀] x 100 where i₀ is the corrosion current density without the inhibitor and iᵢ is the corrosion current density with the inhibitor.[9][10]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the open circuit potential, and the impedance response is measured over a range of frequencies. The data is used to model an equivalent circuit and determine parameters such as charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.[8]
Potential Biological Activities
Anticancer and Antimicrobial Potential
Numerous studies have demonstrated the potential of 1,3,4-thiadiazole derivatives as:
-
Anticancer Agents: These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as carbonic anhydrase and various kinases.
-
Antimicrobial Agents: Derivatives of 1,3,4-thiadiazole have shown activity against a range of bacteria and fungi.
It is important to note that the biological activity of these derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.
Conclusion
This compound is a valuable chemical intermediate with a well-established application as a corrosion inhibitor. Its synthesis is straightforward, and its mechanism of action in preventing corrosion is well-understood, supported by quantitative data from various experimental techniques. While the broader class of 1,3,4-thiadiazoles holds significant promise in medicinal chemistry, further research is required to elucidate the specific biological activities and potential therapeutic applications of this particular compound. This guide provides a solid foundation for researchers and professionals working with or interested in the potential of this compound.
References
- 1. theamericanjournals.com [theamericanjournals.com]
- 2. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 3. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a molecule of interest in various chemical and pharmaceutical applications. The synthesis is a multi-step process beginning with the formation of the core heterocyclic structure, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by its functionalization to yield the target compound. This document details the necessary starting materials, experimental protocols, and quantitative data associated with the synthesis.
Core Starting Materials
The primary starting materials for the synthesis of this compound are:
-
Hydrazine Hydrate (N₂H₄·H₂O): A reactive nitrogen source for the formation of the thiadiazole ring.
-
Carbon Disulfide (CS₂): Provides the carbon and sulfur atoms for the heterocyclic core.
-
A Haloacetic Acid Derivative: Typically ethyl bromoacetate or ethyl chloroacetate, which introduces the acetic acid moiety.
-
Bases and Solvents: Such as sodium hydroxide, potassium hydroxide, and ethanol, are crucial for facilitating the reactions.
Synthesis Pathway
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD): This involves the cyclization reaction of hydrazine hydrate with carbon disulfide in a basic medium.
-
S-alkylation of DMTD and Hydrolysis: The synthesized DMTD is then reacted with a haloacetic acid ester, such as ethyl bromoacetate, via nucleophilic substitution. The resulting ester is subsequently hydrolyzed to yield the final carboxylic acid product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis process.
| Step | Reactants | Molar Ratio | Solvent | Product | Yield (%) | Melting Point (°C) |
| 1 | Hydrazine hydrate, Carbon disulfide, Sodium hydroxide | 1 : 2.2-2.4 : 1.55-1.95 | Aqueous | 2,5-Dimercapto-1,3,4-thiadiazole | Not specified | - |
| 1 | Hydrazine hydrate (80%), Carbon disulfide | 1 : 2 | Absolute Ethanol | 2,5-Dimercapto-1,3,4-thiadiazole | Not specified | - |
| 2a | 2,5-Dimercapto-1,3,4-thiadiazole, Ethyl bromoacetate | - | Absolute Ethanol | Ethyl 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)acetate | Satisfactory | - |
| 2b | Hydrolysis of the ester intermediate | - | - | This compound | - | 168-169 |
Experimental Protocols
Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
Two common protocols for the synthesis of DMTD are presented below.
Protocol 1: Aqueous Sodium Hydroxide Method [1]
-
Cool a solution of sodium hydroxide.
-
In an inert gas atmosphere, mix hydrazine hydrate, carbon disulfide, and the cooled sodium hydroxide solution in a molar ratio of 1:2.2-2.4:1.55-1.95. This forms the sodium salt of 2,5-dimercapto-1,3,4-thiadiazole.
-
Neutralize the reaction mixture with an acid (e.g., 5-85% sulfuric acid, 5-25% hydrochloric acid, 5-85% nitric acid, or 5-85% acetic acid) at a temperature between 10-60°C.
-
Filter the resulting precipitate to obtain the final product.
Protocol 2: Ethanolic Method [2]
-
Prepare a mixture of hydrazine hydrate (80%) (0.1 mol) and carbon disulfide (0.2 mol) in absolute ethanol (20 ml).
-
Reflux the mixture with stirring for 4 hours, or until the emission of hydrogen sulfide (H₂S) ceases.
-
Cool the reaction mixture.
-
Filter the precipitate and recrystallize it from distilled water to obtain pure 2,5-dimercapto-1,3,4-thiadiazole.
Step 2: Synthesis of this compound
This step involves the S-alkylation of DMTD followed by hydrolysis.
Protocol 3: S-alkylation with Ethyl Bromoacetate and Subsequent Hydrolysis [3]
-
Esterification: React 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromoacetate in absolute ethanol.[3] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. The product of this step is the ester derivative.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. While a specific protocol for this final step is not detailed in the provided search results, standard ester hydrolysis procedures can be applied. This generally involves refluxing the ester with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH), followed by acidification to precipitate the carboxylic acid product. The melting point of the final product, this compound, is reported to be 168-169 °C.[4]
Synthesis Workflow and Logical Relationships
The following diagrams illustrate the overall synthesis pathway and the logical relationship between the key components.
References
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid molecular weight and formula
An In-depth Technical Guide on (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
This guide provides detailed information on the physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Citations |
| Molecular Formula | C₄H₄N₂O₂S₃ | [1][2][3][4] |
| Molecular Weight | 208.27 g/mol | [1][2] |
| Monoisotopic Mass | 207.94349090 Da | [3] |
| CAS Number | 53723-88-9 | [1][2] |
| Melting Point | 165 - 169 °C | [1] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
Structural and Functional Group Relationship
The molecular structure of this compound is defined by the interconnection of its core functional groups. The following diagram illustrates the logical relationship between the acetic acid moiety and the mercapto-thiadiazole ring system.
References
Tautomerism in 5-Mercapto-1,3,4-Thiadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs, including diuretics like Acetazolamide and cephalosporin antibiotics such as Cefazolin.[1] Derivatives of 5-mercapto-1,3,4-thiadiazole are of particular interest due to their versatile biological activities, which encompass antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] A critical aspect of their chemistry, which dictates their reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides an in-depth analysis of the thiol-thione tautomerism exhibited by these derivatives, supported by quantitative data, detailed experimental protocols, and logical diagrams.
The Core of Tautomerism: Thiol vs. Thione
5-Mercapto-1,3,4-thiadiazole derivatives can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton between the sulfur atom of the mercapto group and a nitrogen atom in the thiadiazole ring. The predominance of one tautomer over the other is influenced by factors such as the physical state (solid or solution), the polarity of the solvent, and the nature of the substituent at the C5 position.[4][5][6]
Caption: Thiol-Thione Tautomeric Equilibrium in 5-Mercapto-1,3,4-thiadiazole.
Spectroscopic evidence and computational studies have shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state.[6][7]
Quantitative Analysis of Tautomeric Equilibrium
The study of tautomerism in 5-mercapto-1,3,4-thiadiazole derivatives relies heavily on spectroscopic and computational methods. Herein, we summarize key quantitative data from various studies.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for elucidating the dominant tautomeric form.
| Compound/Derivative | Method | Solvent/State | Key Quantitative Data | Predominant Form | Reference |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | X-ray Crystallography | Solid | C=S and C–N–H bonds present in the ring | Thione | [7] |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | FTIR, Raman, X-ray | Solid | N–H⋯S hydrogen bonds observed (N⋯S=328.3 pm) | Thione | [6] |
| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | DMSO | 13C signals at δ 204.5 ppm (ketonic C) and δ 155.5 ppm (enolic C) | Keto form favored | [4][5] |
| Novel 1,3,4-thiadiazole derivative | 1H-NMR, 13C-NMR | Chloroform | Enol form favored | [4][5] |
Computational Chemistry Data
Theoretical calculations, particularly Density Functional Theory (DFT), provide insights into the relative stabilities of the tautomers.
| Compound/Derivative | Computational Method | Basis Set | Result | Conclusion | Reference |
| 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid | DFT (B3LYP) | 6-311+G(d,p) | Calculation of pKa values for both tautomers | Thione form is more stable in aqueous solution | [8][9][10] |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | DFT (B3LYP), MP2(full) | 6-31G(d), 6-311++G(d,p) | Thiol-thione tautomer is energetically favored | Thiol-thione is the most stable tautomer | [7] |
| 2-Mercapto- and 2-mercapto-5-methyl-1,3,4-thiadiazole | Quantum Chemical Calculations | Not specified | Calculation of activation energies for tautomeric equilibrium in gas phase, aqueous solution, and DMSO | Thiol → thione transfer is unfavorable in gas phase and polar solvents | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of 5-mercapto-1,3,4-thiadiazole derivatives.
General Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Derivatives[2]
This protocol describes an amidation reaction to synthesize a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.
Materials:
-
5-amino-1,3,4-thiadiazole-2-thiol
-
Various derivatives of phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Sodium bicarbonate (5% solution)
-
Diluted sulfuric acid
-
Brine
Procedure:
-
Dissolve the phenylacetic acid derivative, EDC, and HOBt in acetonitrile.
-
Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the reaction mixture.
-
Stir the reaction for 24 hours at room temperature.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
After completion, evaporate the acetonitrile under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the organic phase and wash it sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic phase and evaporate the solvent to obtain the crude product.
-
Purify the product as needed (e.g., by recrystallization).
Synthesis of a Novel 1,3,4-Thiadiazole Derivative with Keto-Enol Tautomerism[5]
This protocol outlines the synthesis of a derivative exhibiting keto-enol tautomerism.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole-5-(3-mercaptobutan-2-one) (Compound 1)
-
To a stirring solution of 5-amino-1,3,4-thiadiazole-2-thiol (0.01 mol) and potassium carbonate (0.01 mol) in 8 mL of water, add 3-chloro-2-butanone (0.01 mol).
-
The reaction mixture is stirred, leading to the formation of Compound 1.
Step 2: Synthesis of 3-[5-(3-Mercaptobutan-2-One)-1,3,4-thiadiazol]-2-phenylquinazolin-4(3H)-one (Compound 3)
-
Compound 1 is coupled with 2-Phenyl-4H-3,1-benzoxazin-4-one (Compound 2). The specific reaction conditions for this coupling are detailed in the source literature.
Spectroscopic Characterization Workflow
The following diagram illustrates a general workflow for the characterization of tautomerism in newly synthesized 5-mercapto-1,3,4-thiadiazole derivatives.
Caption: Experimental and computational workflow for tautomerism analysis.
Conclusion
The tautomeric behavior of 5-mercapto-1,3,4-thiadiazole derivatives is a fundamental aspect of their chemical identity, with significant implications for their application in drug design and materials science. A comprehensive understanding of the thiol-thione equilibrium, facilitated by the combination of advanced spectroscopic techniques and computational chemistry, is essential for predicting and harnessing the properties of these versatile heterocyclic compounds. The thione tautomer is generally favored, especially in the solid state, but the equilibrium can be influenced by the surrounding environment, highlighting the dynamic nature of these molecules. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
Spectroscopic Profile of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that obtaining a complete, officially published, and consolidated set of spectra for this specific molecule can be challenging. Therefore, the data presented below is a representative compilation based on the analysis of closely related structures and general principles of spectroscopic interpretation for heterocyclic and sulfur-containing organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | Singlet | 2H | -S-CH₂ -COOH |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
| ~14.5 - 15.5 | Broad Singlet | 1H | -SH (Thiol) |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~35 - 40 | -S-C H₂-COOH |
| ~160 - 165 | C =N (Thiadiazole ring) |
| ~170 - 175 | -C OOH |
| ~185 - 190 | C =S (Thione) |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Broad | O-H stretch (Carboxylic acid) |
| 2600 - 2550 | Weak | S-H stretch (Thiol) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1610 - 1590 | Medium | C=N stretch (Thiadiazole ring) |
| 1450 - 1400 | Medium | C-N stretch |
| 1300 - 1200 | Strong | C-O stretch |
| 1100 - 1000 | Medium | C=S stretch (Thione) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Representative)
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH - H]⁺ |
| 133 | [M - SCH₂COOH]⁺ |
| 104 | Fragmentation of the thiadiazole ring |
| 76 | [CS₂N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
¹H NMR Acquisition : A standard proton spectrum is acquired with a spectral width of 0-16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired with a spectral width of 0-200 ppm. A larger number of scans (typically 1024 to 4096) and a longer relaxation delay (5 seconds) are used to obtain a high-quality spectrum due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation : The IR spectrum is recorded using a Shimadzu FT-IR 8400S spectrophotometer or a similar instrument.
-
Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or by using a liquid chromatography-mass spectrometry (LC-MS) interface.
-
Instrumentation : Mass spectra are obtained on a Finigan TSQ-70 spectrometer or a similar instrument capable of electron ionization (EI) or electrospray ionization (ESI).
-
Analysis : For EI, the sample is ionized using a 70 eV electron beam. The resulting fragments are separated by a mass analyzer, and their mass-to-charge ratio (m/z) is detected. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide on the Solubility of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a compound of interest in pharmaceutical and agrochemical research. Due to its potential applications, understanding its solubility in various solvents is crucial for formulation development, biological testing, and chemical synthesis.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development, the aqueous solubility of a compound is a critical determinant of its oral bioavailability. Poor aqueous solubility can be a major hurdle in the development of new therapeutic agents.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its general solubility characteristics in polar solvents have been noted.[1] This guide provides the available qualitative data and a detailed experimental protocol for researchers to determine the precise quantitative solubility in solvents relevant to their work.
Data Presentation: Solubility Profile
The following table summarizes the known qualitative solubility of this compound. It is important to note that this information is qualitative and quantitative determination is recommended for specific applications.
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide a specific concentration. For many thiadiazole derivatives, solubility can be influenced by factors such as pH and the presence of co-solvents.[2]
Experimental Protocols: Determination of Equilibrium Solubility
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following methodology is based on the well-established shake-flask method, which is a common technique for determining the equilibrium solubility of a solid in a solvent.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, ethanol, DMSO, phosphate buffer at various pH values)
-
Shaker or agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.
-
Calculate the original solubility of the compound in the solvent, taking into account the dilution factor.
-
Data Analysis
The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
References
Thermal Stability of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, particularly the mercapto and thiadiazole moieties, impart a range of biological activities and properties, including potential as an anticancer agent and as a corrosion inhibitor. Understanding the thermal stability of this compound is paramount for its development in various applications, ensuring its integrity during synthesis, formulation, and storage. This technical guide provides a comprehensive overview of the thermal properties of this compound, based on available data and analysis of related compounds. It includes a summary of its physicochemical properties, detailed experimental protocols for thermal analysis, and a discussion of its potential biological mechanisms of action.
Physicochemical and Thermal Properties
Table 1: Physicochemical and Thermal Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₂S₃ | [1][2][3] |
| Molecular Weight | 208.27 g/mol | [1][3] |
| Appearance | Light orange to yellow to green crystalline powder | [1] |
| Melting Point | 165 - 169 °C | [1][2] |
| Predicted Boiling Point | 380.6 ± 44.0 °C | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures, absorbed moisture content, and the composition of multi-component systems.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. The resulting TGA curve plots percentage weight loss against temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on melting point, enthalpy of fusion, glass transitions, and solid-state transitions. For a crystalline solid like this compound, DSC can precisely determine the melting point and associated enthalpy change. A study on symmetrical bis-thiadiazoles showed that their crystal structures are conserved up to their melting points, which are characterized by sharp and intensive endothermic peaks in DSC thermograms.[4][5]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled rate, typically 10 °C/min.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Biological Significance and Potential Mechanisms of Action
Derivatives of the 1,3,4-thiadiazole scaffold are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of many such compounds.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[6][7][8][9][10][11] The proposed mechanisms of action are diverse and can involve:
-
Inhibition of Cell Proliferation: These compounds can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell division.[6][10]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.[6][7][8]
-
Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been shown to inhibit enzymes crucial for cancer cell survival, such as topoisomerases and kinases.[6]
The following diagram illustrates a generalized pathway for the anticancer activity of 1,3,4-thiadiazole derivatives.
Caption: Generalized Anticancer Mechanism of 1,3,4-Thiadiazole Derivatives.
Corrosion Inhibition
This compound and related mercapto-thiadiazole compounds are recognized for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic media.[1][12] The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface. This forms a protective layer that isolates the metal from the corrosive environment. The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates this adsorption process through the formation of coordinate bonds with the metal atoms.[12]
The following diagram illustrates the logical workflow of the corrosion inhibition process.
Caption: Mechanism of Corrosion Inhibition by this compound.
Conclusion
This compound exhibits thermal stability suitable for many of its intended applications, with a melting point in the range of 165-169 °C. While specific decomposition data from TGA and DSC analyses are not widely published, the general thermal robustness of the 1,3,4-thiadiazole core suggests that the compound is stable under typical laboratory and storage conditions. The primary value of this compound lies in its role as a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. Further detailed thermal analysis would be beneficial for optimizing its use in high-temperature applications and for comprehensive stability profiling in pharmaceutical formulations. The insights into its potential anticancer and corrosion inhibition mechanisms provide a strong basis for continued research and development of novel derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 11. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
mechanism of action of thiadiazole compounds in biological systems
An In-depth Technical Guide to the Mechanism of Action of Thiadiazole Compounds in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Due to its mesoionic character and ability to act as a bioisostere of structures like pyrimidines, thiadiazole-containing compounds can effectively cross cellular membranes and interact with a wide range of biological targets.[3][4] This technical guide provides a detailed exploration of the molecular mechanisms through which thiadiazole derivatives exert their anticancer, antimicrobial, and anti-inflammatory effects. It includes summaries of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and workflows to support drug discovery and development efforts.
Anticancer Mechanisms of Action
Thiadiazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms, including enzyme inhibition, disruption of cellular division, and induction of programmed cell death.[3][5]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Thiadiazoles have been successfully designed to target these enzymes.[6]
Mechanism: Many thiadiazole-based kinase inhibitors are designed to mimic ATP, the natural substrate for kinases.[5] They competitively bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream target proteins. This action blocks aberrant signaling pathways responsible for cancer cell growth, proliferation, and survival.[5] Key kinase families targeted by thiadiazole compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][7] Inhibition of these RTKs can halt tumor growth, metastasis, and angiogenesis.[5]
-
Non-Receptor Tyrosine Kinases: Including Focal Adhesion Kinase (FAK) and c-Met kinase, which are involved in cell motility and invasion.[4][8]
-
Serine/Threonine Kinases: Such as the Akt (Protein Kinase B) and MAPK (ERK, p38) pathways, which are central to cell survival and proliferation.[3][9][10]
Signaling Pathway: EGFR Inhibition by a Thiadiazole Compound
Caption: EGFR signaling is blocked by a competitive thiadiazole inhibitor.
Induction of Apoptosis and Cell Cycle Arrest
Thiadiazole compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[9][11]
Mechanism: This is often a downstream consequence of kinase inhibition but can also occur through other pathways. For instance, inhibiting the Akt signaling pathway leads to the induction of apoptosis.[10] Some derivatives cause an increase in the pro-apoptotic Bax/Bcl-2 ratio and activate executioner caspases like caspase-3, -6, -7, and -9.[7][10] Furthermore, thiadiazoles can cause cell cycle arrest at different phases, such as G1/S, G2/M, or sub-G1, by modulating the activity of cyclin-dependent kinases (CDKs).[7][9][12]
Logical Relationship: Apoptosis Induction by Thiadiazole
Caption: Thiadiazole-mediated inhibition of Akt leads to apoptosis.
Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases, particularly the tumor-associated isoform CA-IX, are crucial for pH regulation in cancer cells, promoting survival and proliferation in hypoxic environments.
Mechanism: Thiadiazole-sulfonamides are potent inhibitors of CAs.[13][14] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity.[14] This disrupts the pH balance of the tumor microenvironment, leading to reduced cancer cell viability. Some compounds have been developed as dual inhibitors, targeting both CAs and protein kinases like EGFR.[13]
Quantitative Data: Anticancer Activity of Thiadiazole Derivatives
| Compound Class | Target | Cancer Cell Line | Potency (IC₅₀ / Kᵢ) | Reference |
| Thiadiazole-sulfonamide (Cpd 14) | EGFR / CA-IX | MDA-MB-231 (Breast) | IC₅₀ = 5.78 µM | [13] |
| Thiadiazole-sulfonamide (Cpd 14) | EGFR (enzyme) | - | IC₅₀ = 5.92 nM | [13] |
| Thiadiazole-sulfonamide (Cpd 14) | CA-IX (enzyme) | - | IC₅₀ = 63 nM | [13] |
| 1,3,4-Thiadiazole (Cpd 3) | Akt | C6 (Glioma) | IC₅₀ = 22.00 µg/mL | [9] |
| 1,3,4-Thiadiazole (Cpd 4) | Akt | C6 (Glioma) | IC₅₀ = 18.50 µg/mL | [9] |
| 1,3,4-Thiadiazole (Cpd 22d) | LSD1 | MCF-7 (Breast) | IC₅₀ = 1.52 µM | [4][7] |
| 1,3,4-Thiadiazole (Cpd 22d) | LSD1 (enzyme) | - | IC₅₀ = 0.04 µM | [7] |
| N-(1,3,4-thiadiazole-2-yl)acetamide (5a) | hCA I (enzyme) | - | Kᵢ = 76.48 nM | [14] |
| N-(1,3,4-thiadiazole-2-yl)acetamide (6a) | hCA I (enzyme) | - | Kᵢ = 77.49 nM | [14] |
Antimicrobial Mechanisms of Action
Thiadiazole derivatives exhibit a broad spectrum of activity against bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.[15][16][17]
Inhibition of Urease
Urease is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, as it allows them to survive in acidic environments.[18][19]
Mechanism: Thiadiazole compounds, particularly those with a thione group, act as competitive inhibitors of urease.[20] They are thought to chelate the nickel ions in the enzyme's active site, disrupting the catalytic mechanism and preventing the hydrolysis of urea.[19][20] This inhibition is crucial for combating infections where urease activity is pathogenic.
Inhibition of Bacterial Carbonic Anhydrase
Similar to their role in cancer, carbonic anhydrases are also essential for the survival and virulence of certain pathogenic bacteria, like Neisseria gonorrhoeae.[21]
Mechanism: Thiadiazolesulfonamides can selectively inhibit bacterial CAs over their human counterparts.[21] By binding to the active site zinc ion, they disrupt critical physiological processes in the bacteria, such as CO₂ transport and pH homeostasis, leading to an antimicrobial effect.[21][22]
Quantitative Data: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Target Enzyme | Organism | Potency (MIC / IC₅₀ / Kᵢ) | Reference |
| 1,3,4-Thiadiazole-2(3H)-thione | Urease | Jack Bean | Kᵢ = 2.0 µM | [20] |
| Triazolo-thiadiazole (6a-6o) | Urease | Jack Bean | IC₅₀ = 0.87 - 8.32 µM | [18] |
| 5-Nitrofuran-2-yl-thiadiazole (8g) | Urease | Jack Bean | IC₅₀ = 0.94 µM | [23] |
| Carbonic Anhydrase Inhibitor (CAI0019) | - | E. faecium | MIC = 0.03 µg/mL | [22] |
| Carbonic Anhydrase Inhibitor (CA10028) | - | E. faecium | MIC = 0.03 µg/mL | [22] |
| 1,3,4-Thiadiazole (Cpd 30) | - | X. oryzae pv. oryzae | EC₅₀ = 1.8 mg/L | [24] |
Anti-inflammatory Mechanisms of Action
Chronic inflammation is a hallmark of many diseases. Thiadiazole derivatives have shown significant potential as anti-inflammatory agents.[25][26]
Mechanism: The primary anti-inflammatory mechanism for thiadiazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for synthesizing prostaglandins that mediate pain and inflammation.[1][27] By blocking the COX-2 active site, these compounds reduce the inflammatory response. Some derivatives have been designed as dual inhibitors of COX-2 and other targets like EGFR for combined anti-inflammatory and anticancer effects.[28]
Signaling Pathway: COX-2 Inhibition by Thiadiazole
Caption: Thiadiazole compounds inhibit COX-2 to reduce inflammation.
Key Experimental Protocols
Protocol: MTT Assay for In Vitro Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[29][30]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 2 x 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare stock solutions of thiadiazole derivatives in DMSO. Perform serial dilutions with fresh culture medium and add them to the wells. Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., cisplatin).[9]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT assay to determine anticancer activity.[30]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30]
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the thiadiazole compounds in an appropriate broth medium (e.g., Mueller-Hinton for bacteria) in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for measuring the ability of a thiadiazole compound to inhibit a target enzyme (e.g., kinase, urease, carbonic anhydrase).
Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Prepare solutions of the purified enzyme, the specific substrate, and the thiadiazole inhibitor.
-
Assay Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the thiadiazole inhibitor. Include a control reaction with no inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period to permit binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[20]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jetir.org [jetir.org]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bepls.com [bepls.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step synthesis protocol for (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The protocol details the synthesis of the precursor 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by its selective S-alkylation to yield the target product. This guide includes detailed experimental procedures, characterization data, and a visual workflow to ensure reproducibility for researchers in drug development and chemical synthesis.
Introduction
This compound is a sulfur-containing heterocyclic compound with a thiadiazole core. The presence of both a free mercapto group and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and as corrosion inhibitors. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₄H₄N₂O₂S₃ |
| Molecular Weight | 208.27 g/mol [1] |
| CAS Number | 53723-88-9[1] |
| Appearance | Light orange to yellow to green crystalline powder[1] |
| Melting Point | 165 - 169 °C[1] |
| Purity | ≥ 97% (HPLC)[1] |
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This procedure is adapted from established methods for the synthesis of DMTD.
Materials:
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water to prepare a solution.
-
Add hydrazine hydrate to the stirred sodium hydroxide solution.
-
Cool the mixture in an ice bath and slowly add carbon disulfide. A molar ratio of approximately 1:2.2-2.4:1.55-1.95 for hydrazine hydrate:carbon disulfide:sodium hydroxide is recommended.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then gently reflux for 3-4 hours.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of a pale-yellow solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting 2,5-dimercapto-1,3,4-thiadiazole (DMTD) in a desiccator. The product can be recrystallized from ethanol if further purification is needed.
Step 2: Synthesis of this compound
This S-alkylation procedure is based on analogous reactions with similar mercapto-heterocycles.
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD) from Step 1
-
Chloroacetic acid (ClCH₂COOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in water.
-
Add 2,5-dimercapto-1,3,4-thiadiazole to the aqueous KOH solution with stirring.
-
In a separate beaker, dissolve chloroacetic acid in a minimum amount of water and neutralize it with a portion of the KOH solution.
-
Slowly add the neutralized chloroacetic acid solution to the DMTD solution.
-
Heat the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to yield pure this compound.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following data are expected:
-
¹H NMR: Expected signals for the methylene protons of the acetic acid moiety and the exchangeable protons of the carboxylic acid and thiol groups.
-
¹³C NMR: Expected signals for the carbonyl carbon, the methylene carbon, and the two distinct carbons of the thiadiazole ring.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the S-H stretch of the thiol, and C=N and C-S stretches of the thiadiazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of 208.27 g/mol .
Note: Detailed spectroscopic data for this compound can be found on chemical database platforms such as ChemicalBook.[2]
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.
-
Strong acids and bases (HCl, NaOH, KOH) are corrosive and should be handled with care.
References
Synthesis of Novel Derivatives from (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel ester, amide, and hydrazide/Schiff base derivatives from the versatile starting material, (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. This scaffold is a key building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.
Application Notes
This compound and its derivatives are of significant interest in drug discovery. The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring and is found in several clinically used drugs. The presence of the thiol group and the acetic acid side chain provides two reactive centers for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
Key Applications:
-
Anticancer Agents: Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival.[1][2] Some derivatives also act as tubulin polymerization inhibitors, leading to mitotic catastrophe and cell death in cancer cells.[3]
-
Antimicrobial Agents: The thiadiazole scaffold is a common feature in compounds with antibacterial and antifungal activities. These derivatives can disrupt essential biochemical pathways in microorganisms.[4][5]
-
Agricultural Chemistry: This class of compounds has been explored for the development of fungicides and herbicides.[6]
The synthetic routes described herein allow for the systematic modification of the carboxylic acid moiety of this compound, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of Ethyl (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetate (Ester Derivative)
This protocol is adapted from the synthesis of a similar thiadiazole ester.[7]
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl ester.
Protocol 2: Synthesis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide (Amide Derivative)
This protocol is based on standard peptide coupling reactions.[8]
Materials:
-
This compound
-
Aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add aniline (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetohydrazide
This protocol describes the hydrazinolysis of the corresponding ester.[9]
Materials:
-
Ethyl (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetate (1.0 eq) in ethanol (15 volumes).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
Protocol 4: Synthesis of Schiff Base Derivatives from Acetohydrazide
This protocol outlines the condensation of the synthesized hydrazide with an aromatic aldehyde.[10]
Materials:
-
2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetohydrazide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)acetohydrazide (1.0 eq) in ethanol.
-
Add the aromatic aldehyde (1.0 eq) and a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The Schiff base derivative will precipitate out of the solution.
-
Filter the solid, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Data Presentation
The following tables summarize typical quantitative data for derivatives synthesized from this compound and related compounds.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Derivatives
| Compound | Derivative Type | R-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1 | Ester | -CH₂CH₃ | 75-85 | N/A (Oil) | 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 4.35 (s, 2H, SCH₂) | 1735 (C=O, ester), 1610 (C=N), 1250 (C-O) |
| 2 | Amide | -C₆H₅ | 60-70 | 188-190 | 4.40 (s, 2H, SCH₂), 7.1-7.6 (m, 5H, Ar-H), 10.5 (s, 1H, NH) | 3250 (N-H), 1670 (C=O, amide), 1605 (C=N) |
| 3 | Hydrazide | -NH₂ | 80-90 | 175-177 | 4.30 (s, 2H, SCH₂), 4.50 (br s, 2H, NH₂), 9.50 (br s, 1H, NH) | 3300, 3200 (N-H), 1660 (C=O, amide), 1615 (C=N) |
| 4 | Schiff Base | -N=CH-C₆H₅ | 70-80 | 210-212 | 4.45 (s, 2H, SCH₂), 7.2-7.8 (m, 5H, Ar-H), 8.30 (s, 1H, N=CH), 11.5 (s, 1H, NH) | 3180 (N-H), 1680 (C=O, amide), 1620 (C=N) |
Note: Spectroscopic data are illustrative and may vary based on the specific compound and solvent used.
Visualizations
Experimental Workflow
Caption: Synthetic routes to derivatives of this compound.
Potential Anticancer Signaling Pathways
Caption: Potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.
References
- 1. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. prepchem.com [prepchem.com]
- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid as a Corrosion Inhibitor for Steel
Disclaimer: Limited direct experimental data was found for the corrosion inhibition of steel by (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. The following application notes and protocols are based on studies of closely related thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and its analogues. These guidelines should be adapted and validated for the specific compound of interest.
Introduction
This compound is a heterocyclic organic compound containing sulfur and nitrogen atoms, which are known to be effective centers for adsorption on metal surfaces. This characteristic suggests its potential as a corrosion inhibitor for steel, particularly in acidic environments. The molecule can adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium, thereby mitigating both anodic dissolution of iron and cathodic hydrogen evolution.
Potential Applications
Based on the performance of similar thiadiazole derivatives, this compound is a promising candidate for use as a corrosion inhibitor in various industrial applications, including:
-
Acidic Cleaning and Pickling: To protect steel surfaces from excessive corrosion during the removal of scale and rust.
-
Oil and Gas Industry: To mitigate corrosion in pipelines and equipment exposed to acidic conditions.
-
Cooling Water Systems: To prevent corrosion of steel components in industrial cooling circuits.
Data Presentation: Corrosion Inhibition of Related Thiadiazole Derivatives
The following tables summarize quantitative data from studies on thiadiazole derivatives as corrosion inhibitors for steel in acidic media. This data provides an indication of the potential performance of this compound.
Table 1: Inhibition Efficiency of Various Thiadiazole Derivatives on Steel in HCl Solution (Weight Loss Method)
| Inhibitor | Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Reference Compound |
| 2-amino-5-mercapto-1,3,4-thiadiazole | 1.0 | 30 | 95.2 | Yes |
| 2-amino-5-ethyl-1,3,4-thiadiazole | 0.5 | 25 | 88.5 | Yes |
| 2,5-dimercapto-1,3,4-thiadiazole | 0.5 | 30 | 92.1 | Yes |
| 5-amino-1,3,4-thiadiazole-2-thiol | 1.0 | 30 | 94.0 | Yes |
Table 2: Electrochemical Parameters for Steel in 1 M HCl in the Presence of Thiadiazole Derivatives
| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference Compound |
| Blank | 0 | -480 | 550 | - | No |
| 2-amino-5-mercapto-1,3,4-thiadiazole | 1.0 | -465 | 25 | 95.5 | Yes |
| 2-amino-5-ethyl-1,3,4-thiadiazole | 0.5 | -472 | 63 | 88.5 | Yes |
| 2,5-dimercapto-1,3,4-thiadiazole | 0.5 | -460 | 42 | 92.4 | Yes |
| 5-amino-1,3,4-thiadiazole-2-thiol | 1.0 | -458 | 30 | 94.5 | Yes |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel.
Weight Loss Measurements
Objective: To determine the corrosion rate of steel and the inhibition efficiency of the compound by measuring the mass loss of steel coupons over a period of immersion in a corrosive solution.
Materials:
-
Steel coupons (e.g., mild steel, N80 steel) of known dimensions and composition.
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄).
-
This compound.
-
Acetone, ethanol, and distilled water for cleaning.
-
Analytical balance (accuracy ±0.1 mg).
-
Water bath or thermostat for temperature control.
-
Glass beakers and hooks.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with different grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit), rinse with distilled water, degrease with acetone, rinse again with distilled water, and finally dry in a warm air stream.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) and different concentrations of the inhibitor solution by dissolving a known amount of this compound in the corrosive medium.
-
Immersion: Immerse the weighed coupons, suspended by glass hooks, into beakers containing the corrosive solution with and without the inhibitor.
-
Incubation: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a specified period (e.g., 6, 12, 24 hours).
-
Final Weighing: After the immersion period, retrieve the coupons, rinse with distilled water, clean with a brush to remove corrosion products, rinse again with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.
-
Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Objective: To study the electrochemical behavior of steel in the corrosive medium and to determine the mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Steel sample with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive medium and inhibitor solutions as prepared for weight loss measurements.
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared steel working electrode.
-
Open Circuit Potential (OCP): Allow the system to stabilize by immersing the WE in the test solution for a certain period (e.g., 30-60 minutes) until a stable OCP is reached.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the Tafel polarization curve (log current density vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculation of Inhibition Efficiency: IE % = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Procedure:
-
Cell Setup and OCP Stabilization: Same as for potentiodynamic polarization.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
-
Calculation of Inhibition Efficiency: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Surface Analysis
Objective: To visualize the morphology of the steel surface and to confirm the adsorption of the inhibitor.
Procedure:
-
Immerse steel coupons in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, retrieve the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM at various magnifications.
Procedure:
-
Prepare steel samples by immersing them in the inhibited corrosive solution.
-
Rinse the samples with a non-polar solvent to remove any unbound inhibitor and dry carefully.
-
Analyze the surface composition using an XPS instrument to identify the elements present and their chemical states, which can confirm the presence of an adsorbed inhibitor film containing S and N.
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for evaluating the corrosion inhibition performance.
Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition on a steel surface.
Application of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in Drug Design and Discovery
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its unique structural features, including the 1,3,4-thiadiazole ring and a reactive carboxylic acid moiety, make it an attractive starting material for the synthesis of diverse derivatives with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for drug design and discovery.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. The 1,3,4-thiadiazole nucleus is a key pharmacophore in a variety of compounds that exhibit cytotoxic effects against numerous cancer cell lines. The primary mechanisms of action for these derivatives include the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Mechanisms of Anticancer Activity
Several signaling pathways have been identified as targets for 1,3,4-thiadiazole derivatives, leading to their anticancer effects:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Inhibition of VEGFR-2 signaling can effectively starve tumors and impede their growth and metastasis.[1][2][3]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is common in many cancers. Thiadiazole derivatives have been shown to suppress this pathway, leading to the induction of autophagy and cancer cell death.[4]
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are involved in regulating pH in the tumor microenvironment, which is critical for tumor cell survival and proliferation.[6][7][8] Inhibition of these enzymes can disrupt the acidic tumor microenvironment and lead to cancer cell death.[6]
-
Apoptosis Induction: Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9] This is often achieved through the activation of caspase cascades, which are central executioners of the apoptotic process.[9]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various derivatives based on the 1,3,4-thiadiazole scaffold against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3d (ortho-chloro) | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [9] |
| Derivative 3h (meta-methoxy) | HT-29 (Colon cancer) | 3.1 ± 0.030 | [9] |
| Derivative 3b (meta-fluoro) | PC3 (Prostate cancer) | 12.6 ± 0.302 | [9] |
| Compound 14 | MCF-7 (Breast cancer) | 0.04 | [1] |
| Compound 14 | HepG2 (Liver cancer) | 0.18 | [1] |
| Compound 8a | Various cancer cell lines | 1.62 - 4.61 | [4] |
| Compound 13b | HCT-116, MCF-7, HepG-2 | 3.98 - 11.81 | [2] |
| Compound 7b | MCF-7 (Breast cancer) | 6.13 | [10] |
| Diazene derivative 2 | MCF-7 (Breast cancer) | 1.18 | [6] |
| Diazene derivative 2 | Caco2 (Colon cancer) | 5.28 | [6] |
| Diazene derivative 2 | HepG-2 (Liver cancer) | 7.15 | [6] |
Antimicrobial Applications
The 1,3,4-thiadiazole scaffold is also a component of many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[11] The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to contribute to their ability to interfere with microbial cellular processes.[12]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 23p (4-bromophenyl) | Staphylococcus epidermidis | 31.25 | [12] |
| Compound 23p (4-bromophenyl) | Micrococcus luteus | 15.63 | [12] |
| Compound 21b (4-fluorophenyl) | Vibrio harveyi | 31.3 | [12] |
| Compounds 17 and 28 | Staphylococcus aureus | 0.01 | [13] |
| Compounds 17 and 28 | Staphylococcus epidermidis | 0.02 | [13] |
| Compounds 8, 17, 28, 29 | MRSA | 1.56 | [13] |
| Compounds 18 and 28 | Bacillus cereus | 0.097 | [13] |
Anti-inflammatory Applications
Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of enzymes that play a key role in the inflammatory cascade.
Experimental Protocols
Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives (Adapted Protocol)
This protocol is adapted from the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which utilizes a similar starting material.[9]
-
Amide Bond Formation:
-
In a round-bottom flask, dissolve the desired phenylacetic acid derivative (1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 mmol), and hydroxybenzotriazole (HOBt) (1 mmol) in acetonitrile.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 5-amino-1,3,4-thiadiazole-2-thiol (1 mmol) to the reaction mixture.
-
Continue stirring for 24 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, evaporate the acetonitrile under reduced pressure.
-
Add 20 mL of water and 20 mL of ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
-
Characterize the final product using IR, NMR, and mass spectrometry.[9]
-
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized derivatives.
-
Incubate for an additional 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of Compounds:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of anticancer activity of thiadiazole derivatives.
Caption: General workflow for the synthesis of thiadiazole derivatives.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
References
- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents derived from the versatile scaffold, (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. This document outlines synthetic strategies, key biological evaluation protocols, and data on the anticancer activity of related compounds, offering a solid foundation for initiating new drug discovery programs.
Introduction
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1] The mesoionic character of this ring system allows for enhanced cell membrane permeability, leading to effective interaction with intracellular biological targets.[2] this compound offers a unique starting point for the synthesis of novel derivatives, with its reactive thiol and carboxylic acid functional groups providing avenues for diverse chemical modifications.
Derivatives of the 1,3,4-thiadiazole core have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression, such as those mediated by protein kinases.[1][2]
Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. This data serves as a benchmark for newly synthesized compounds and aids in understanding structure-activity relationships (SAR).
Table 1: Cytotoxic Activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [3]
| Compound ID | Phenyl Substituent | Cancer Cell Line | IC50 (µM) |
| 3b | 3-Fluoro | PC3 (Prostate) | 12.6 ± 0.302 |
| 3d | 2-Chloro | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |
| 3h | 3-Methoxy | HT-29 (Colon) | 3.1 ± 0.030 |
| Doxorubicin | (Reference) | PC3 (Prostate) | 2.1 ± 0.041 |
| Doxorubicin | (Reference) | SKNMC (Neuroblastoma) | 0.8 ± 0.011 |
| Doxorubicin | (Reference) | HT-29 (Colon) | 1.5 ± 0.023 |
Table 2: Cytotoxic Activity of Various 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives [4][5]
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) |
| 31 | N-(5-(3-methoxybenzylthio)) | 2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 |
| Imatinib | (Reference) | MDA-MB-231 (Breast) | 20 | |
| 1 | Spiro-acenaphthylene | N-(4-sulfamoyl-phenyl)-carboxamide | RXF393 (Renal) | 7.01 ± 0.39 |
| 1 | Spiro-acenaphthylene | N-(4-sulfamoyl-phenyl)-carboxamide | LOX IMVI (Melanoma) | 9.55 ± 0.51 |
| 1 | Spiro-acenaphthylene | N-(4-sulfamoyl-phenyl)-carboxamide | HT29 (Colon) | 24.3 ± 1.29 |
| Doxorubicin | (Reference) | RXF393 (Renal) | 13.54 ± 0.82 | |
| Doxorubicin | (Reference) | LOX IMVI (Melanoma) | 6.08 ± 0.32 | |
| Doxorubicin | (Reference) | HT29 (Colon) | 13.50 ± 0.71 |
Experimental Protocols
Synthesis of Anticancer Agents from this compound
The following protocols describe potential synthetic routes to generate novel derivatives from the starting material.
Protocol 1: Synthesis of Amide Derivatives via Carbodiimide Coupling
This protocol details the formation of an amide bond by reacting the carboxylic acid moiety of the starting material with various amines.
Dot Diagram: Synthetic Workflow for Amide Derivatives
References
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of derivatives of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. The information is intended to guide researchers in the development of novel antimicrobial agents based on the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of this compound are a promising class of compounds, offering multiple sites for chemical modification to optimize their therapeutic potential. This document outlines the synthesis of various derivatives such as esters, amides, and hydrazide-hydrazones, and details the protocols for evaluating their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
The antimicrobial activity of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the antimicrobial data for derivatives analogous to those of this compound, providing a reference for expected activity.
Table 1: Antimicrobial Activity of 5-Amino-2-mercapto-1,3,4-thiadiazole Thioether Derivatives [1]
| Compound | Structure | Test Organism | Inhibition Zone (mm) |
| Ethyl 2-(5-amino-1,3,4-thiadiazol-2-ylthio)acetate | Staphylococcus aureus | 18 | |
| Bacillus cereus | 17 | ||
| Escherichia coli | 15 | ||
| Salmonella typhimurium | 16 | ||
| Candida albicans | 20 | ||
| 5-[2-(5-Amino-1,3,4-thiadiazol-2-ylthio)acetyl]-2-hydroxybenzamide | Staphylococcus aureus | 22 | |
| Bacillus cereus | 20 | ||
| Escherichia coli | 18 | ||
| Salmonella typhimurium | 19 | ||
| Candida albicans | 24 |
Table 2: Antibacterial Activity of 5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl-sulfanyl Acetyl Hydrazone Derivatives [2]
| Compound | R Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 4a | H | 12.5 | 25 | 50 | 100 |
| 4b | 4-CH₃ | 6.25 | 12.5 | 25 | 50 |
| 4c | 4-OCH₃ | 6.25 | 12.5 | 25 | 50 |
| 4d | 4-Cl | 3.13 | 6.25 | 12.5 | 25 |
| 4e | 4-NO₂ | 3.13 | 6.25 | 12.5 | 25 |
| 4f | 2-Cl | 6.25 | 12.5 | 25 | 50 |
| 4g | 2,4-diCl | 3.13 | 3.13 | 6.25 | 12.5 |
| 4h | 3-Br | 6.25 | 12.5 | 25 | 50 |
| 4i | -CH=CH-CH₃ | 50 | 100 | >100 | >100 |
| Ampicillin | - | 0.5 | 1 | 2 | 4 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and their antimicrobial evaluation are provided below.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general multi-step synthesis for preparing various derivatives.
Step 1: Synthesis of Ethyl (5-mercapto-1,3,4-thiadiazol-2-ylthio)acetate
-
Dissolve 2,5-dimercapto-1,3,4-thiadiazole in absolute ethanol.
-
Add an equimolar amount of a base (e.g., potassium hydroxide) and stir until a clear solution is obtained.
-
Add an equimolar amount of ethyl bromoacetate dropwise at 0°C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure ester.
Step 2: Synthesis of this compound Hydrazide
-
Suspend the synthesized ester in ethanol.
-
Add an excess of hydrazine hydrate (80-99%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Collect the resulting solid by filtration, wash with cold ethanol, and dry to yield the hydrazide.
Step 3: Synthesis of Hydrazide-Hydrazone Derivatives
-
Dissolve the synthesized hydrazide in a suitable solvent such as ethanol or glacial acetic acid.
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.[3]
-
Add a catalytic amount of glacial acetic acid if not used as the solvent.
-
Monitor the reaction progress by TLC.
-
After cooling, the precipitated solid is filtered, washed with a suitable solvent (e.g., diethyl ether or cold ethanol), and dried to afford the final hydrazone derivative.[3]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Negative control (solvent, e.g., DMSO)
-
Resazurin or INT (p-iodonitrotetrazolium violet) solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in the broth to the final required concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) Add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change indicates microbial growth.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Inoculate the surface of the agar plates evenly with a standardized microbial suspension using a sterile cotton swab.
-
Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) into the respective wells.
-
Add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Utilizing (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.[1]
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid presents itself as a compelling yet underexplored ligand for MOF synthesis. Its structure incorporates multiple potential coordination sites: the carboxylic acid group, the nitrogen atoms of the thiadiazole ring, and the sulfur atoms of the mercapto and thioether groups. This multifunctionality could lead to the formation of MOFs with novel topologies and interesting chemical properties. The presence of sulfur atoms, in particular, can enhance affinity for heavy metals or act as catalytic sites.[4][5]
While direct synthesis of MOFs using this compound as the primary linker is not yet prominently documented in peer-reviewed literature, the principles of MOF synthesis can be applied. This document provides detailed protocols and application notes based on a closely related and well-documented class of thiadiazole-containing ligands to guide researchers in exploring the potential of this novel linker. The methodologies presented for a thiadiazole-dicarboxylate ligand can be adapted as a starting point for the synthesis of MOFs with this compound.
Case Study: A Luminescent Thiadiazole-Functionalized MOF
As an illustrative example, we will focus on a MOF synthesized from a different thiadiazole-containing carboxylic acid ligand, 4,4'-(benzo[c][1][6][7]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB). This ligand has been successfully used to construct robust and functional MOFs with applications in luminescence and sensing.[6][7] The experimental details provided below for a Zinc-based MOF, denoted as ZJU-64-NSN, can serve as a foundational methodology.[8]
Physicochemical Data
| Property | Value | Reference |
| Formula | [Zn₂(BTDBA)(ade)(H₂O)]·(solv) | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | C2/c | [8] |
| BET Surface Area | ~500-800 m²/g (size-dependent) | [8] |
| Pore Volume | ~0.3-0.5 cm³/g | [8] |
| Thermal Stability | Stable up to ~350 °C | [8] |
Experimental Protocols
I. Synthesis of a Thiadiazole-Based MOF (ZJU-64-NSN)
This protocol is adapted from the synthesis of a zinc-based MOF using 4,4'-(benzo[c][1][6][7]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA) and adenine as a co-ligand.[8] This solvothermal method is a common technique for MOF synthesis.
Materials:
-
4,4'-(benzo[c][1][6][7]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Adenine
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitric acid
Procedure:
-
In a 20 mL scintillation vial, combine 28 mg of H₂BTDBA, 8 mg of adenine, and 73 mg of Zn(NO₃)₂·6H₂O.[8]
-
Add 12 mL of DMF, 1 mL of deionized water, and 40 μL of nitric acid to the vial.[8]
-
The mixture is sonicated until a homogeneous solution is formed.
-
The vial is tightly capped and placed in a programmable oven.
-
Heat the mixture to 130 °C for 24 hours.[8]
-
After 24 hours, the oven is cooled down to room temperature.
-
Yellow crystals of the MOF will have formed.
-
The crystals are collected by decanting the supernatant.
-
The collected crystals are washed with fresh DMF three times to remove any unreacted starting materials.
-
The solvent is exchanged with a volatile solvent like methanol or ethanol.
-
The product is then dried under vacuum at 60 °C.
Note on Crystal Size Control: The crystal size of the MOF can be tuned by adjusting the concentration of the metal salt. For instance, using a higher concentration of zinc nitrate (e.g., 292 mg) can lead to the formation of smaller, nanoscale crystals.[8]
II. Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder. The PXRD pattern is recorded using a diffractometer with Cu Kα radiation. The obtained pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF.
-
Procedure: A few milligrams of the MOF sample are heated in a TGA instrument under a nitrogen atmosphere. The temperature is ramped from room temperature to a high temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min). The weight loss as a function of temperature is recorded.
Gas Sorption Analysis:
-
Purpose: To determine the surface area and porosity of the MOF.
-
Procedure: A sample of the MOF is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data.
Visualizations
Experimental Workflow for MOF Synthesis
Caption: Solvothermal synthesis workflow for a thiadiazole-based MOF.
Applications in Drug Development
MOFs functionalized with thiadiazole groups, such as the one described, have potential applications in drug delivery and sensing, which are highly relevant to drug development professionals.
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of drug molecules. The anionic framework of ZJU-64-NSN, for example, has been shown to enable ultrafast drug loading.[8] The release of the drug can be triggered by changes in pH or other stimuli, making them suitable for controlled release applications.
-
Sensing: The inherent fluorescence of some thiadiazole-based MOFs can be utilized for sensing applications. These MOFs can be designed to detect specific biomolecules or metal ions through fluorescence quenching or enhancement mechanisms.[6][7] This could be valuable for diagnostic applications or for monitoring drug concentrations.
Logical Pathway for MOF Application in Sensing
Caption: Mechanism of analyte detection using a luminescent MOF.
Conclusion
While the direct use of this compound in MOF synthesis is an area ripe for exploration, the established methodologies for similar thiadiazole-containing ligands provide a strong starting point for researchers. The protocols and data presented here for a well-characterized thiadiazole-based MOF can guide the synthesis and characterization of new materials. The unique structural features of this compound, with its multiple coordination sites, hold significant promise for the development of novel MOFs with tailored properties for applications in catalysis, sensing, and drug delivery. Further research into this specific ligand is highly encouraged to unlock its full potential in the field of metal-organic frameworks.
References
- 1. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 2. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine due to their unique physicochemical properties, including a large surface-area-to-volume ratio, biocompatibility, and tunable optical properties.[1] Surface functionalization of AuNPs is a critical step to impart desired functionalities, such as drug loading, specific targeting, and enhanced stability in biological environments.[2] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (TMT), a bifunctional ligand containing thiol groups for strong anchoring to the gold surface and a carboxylic acid group for potential drug conjugation or further modification.
The functionalization process is based on the principle of ligand exchange, where the thiol groups of TMT displace the citrate ions that typically stabilize as-synthesized AuNPs. This process relies on the strong affinity between gold and sulfur, forming a stable Au-S bond.[3]
Data Presentation
Successful functionalization of gold nanoparticles with TMT can be confirmed by a suite of characterization techniques. The following table summarizes typical quantitative data expected before and after functionalization. Note: Specific values for TMT functionalization are not widely reported in the literature; therefore, this table presents representative data based on the functionalization of AuNPs with similar thiol-containing ligands.
| Parameter | Citrate-Stabilized AuNPs | TMT-Functionalized AuNPs | Characterization Technique |
| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 25-35 nm | 35-50 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | 520-525 nm | 525-535 nm | UV-Vis Spectroscopy |
| Zeta Potential | -30 to -50 mV | -15 to -25 mV | Dynamic Light Scattering (DLS) |
Experimental Protocols
This section details the protocols for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol is adapted from the well-established Turkevich method for the synthesis of monodisperse gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be scrupulously cleaned.
Procedure:
-
In a clean 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution's color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles with this compound (TMT)
This protocol outlines the ligand exchange process to functionalize the citrate-stabilized AuNPs with TMT.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound (TMT)
-
Ethanol or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare TMT Stock Solution: Prepare a 1 mM stock solution of TMT in ethanol or DMSO.
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add the TMT stock solution to achieve a final molar ratio of TMT to AuNPs that is optimized for complete surface coverage. A starting point is a high molar excess of the thiol ligand.[3]
-
Gently vortex the mixture for 15-30 seconds to ensure homogeneity.
-
-
Incubation: Incubate the reaction mixture at room temperature for at least 12 hours with gentle stirring or occasional mixing to facilitate a complete ligand exchange. A longer incubation time of up to 24 hours may be beneficial.[3]
-
Purification of Functionalized AuNPs:
-
Following incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).[3]
-
Carefully remove the supernatant, which contains excess TMT and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of fresh ultrapure water or PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the thorough removal of any unbound TMT molecules.[3]
-
-
Storage: After the final wash, resuspend the purified TMT-functionalized AuNPs in the desired buffer (e.g., PBS) at the desired concentration. Store the functionalized nanoparticles at 4°C for future use.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles with TMT.
References
Application Notes and Protocols for the Characterization of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (MTTDAA). The protocols outlined below are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₄H₄N₂O₂S₃.[1][2][3] It presents as a light orange to yellow crystalline powder.[1]
| Property | Value | Reference |
| CAS Number | 53723-88-9 | [1][2][3] |
| Molecular Formula | C₄H₄N₂O₂S₃ | [1][2][3] |
| Molecular Weight | 208.27 g/mol | [3] |
| Melting Point | 165 - 169 °C | [1] |
| Appearance | Light orange to yellow crystalline powder | [1] |
| Purity (typical) | ≥ 97% (HPLC) | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of MTTDAA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of MTTDAA by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 13.5 - 14.5 | Broad Singlet | -SH (Thiol) |
| ¹H | ~ 10.0 - 12.0 | Broad Singlet | -COOH (Carboxylic Acid) |
| ¹H | ~ 4.0 | Singlet | -S-CH₂ -COOH |
| ¹³C | ~ 170 | Singlet | -C OOH |
| ¹³C | ~ 160 - 165 | Singlet | C2 of Thiadiazole |
| ¹³C | ~ 155 - 160 | Singlet | C5 of Thiadiazole |
| ¹³C | ~ 35 | Singlet | -S-CH₂ -COOH |
Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of MTTDAA in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the MTTDAA molecule based on their characteristic vibrational frequencies.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Medium | C-H stretch (thiadiazole ring) |
| 2700 - 2550 | Weak, Broad | S-H stretch (thiol) |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1600 - 1580 | Medium | C=N stretch (thiadiazole ring) |
| 1450 - 1400 | Medium | C-N stretch (thiadiazole ring) |
| 1300 - 1200 | Medium | C-O stretch (carboxylic acid) |
| 700 - 600 | Medium | C-S stretch |
Note: The broadness of the O-H and S-H stretches is due to hydrogen bonding.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of MTTDAA with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of MTTDAA, further confirming its identity.
Table 4: Expected Mass Spectral Data (Electron Ionization)
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 133 | [C₂HN₂S₃]⁺ |
| 104 | [C₂H₂N₂S₂]⁺ |
| 59 | [CH₂COOH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method used.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of MTTDAA in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., HPLC-MS).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of MTTDAA and for quantitative analysis.
Table 5: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of MTTDAA reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Prepare the sample solution at a similar concentration to the working standards.
-
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase composition.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of MTTDAA. Purity can be assessed by calculating the area percentage of the main peak.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of MTTDAA, such as melting point and decomposition temperature.
Table 6: Expected Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) |
| DSC | Sharp endotherm | 165 - 169 |
| TGA | Onset of decomposition | > 170 |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of MTTDAA into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere from room temperature to above its melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the melting point from the peak of the endotherm in the DSC curve and the decomposition temperature from the onset of weight loss in the TGA curve.
Visualized Workflows and Relationships
Figure 1: General workflow for the analytical characterization of MTTDAA.
Figure 2: Logical relationships of analytical techniques for MTTDAA characterization.
References
Application Notes and Protocols for Agrochemical Formulations of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and potential applications of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid as an active ingredient in agrochemical products. This document details the synthesis of the parent compound, protocols for preparing common agrochemical formulations, and methods for evaluating their biological efficacy. While specific quantitative data for this exact molecule in agrochemical applications is limited in publicly available literature, the information presented herein is based on the known activities of structurally related 1,3,4-thiadiazole derivatives and provides a strong framework for research and development.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. This class of compounds has garnered significant interest in agricultural chemistry due to their broad spectrum of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties. The unique structural features of this compound, particularly the presence of reactive thiol and thioether groups, suggest its potential for development into effective and environmentally conscious crop protection solutions.[1]
Synthesis of this compound
Proposed Synthesis Pathway:
Caption: Proposed synthesis of the target compound.
Agrochemical Formulations
The development of stable and effective agrochemical formulations is crucial for the successful application of any active ingredient. Common formulation types include water-dispersible granules (WG), emulsifiable concentrates (EC), and suspension concentrates (SC).
Water-Dispersible Granules (WG)
Water-dispersible granules are a solid, non-dusty formulation that readily disperses in water to form a stable suspension.
Protocol for Preparation of a Generic WG Formulation:
-
Premixing: Dry blend the active ingredient, this compound, with a dispersing agent, a wetting agent, and a filler.
-
Milling: Reduce the particle size of the premix to the desired range (typically <10 µm) using an air-jet mill or a similar apparatus.
-
Granulation: Add a binder and a small amount of water to the milled powder and granulate using a fluid bed granulator or a pan granulator.
-
Drying: Dry the granules to a moisture content of less than 2%.
-
Sieving: Sieve the dried granules to obtain a uniform particle size.
A patent for a method of manufacturing water-dispersible granules suggests a process that involves forming absorbates with a carrier material, creating a suspension with the active ingredient and surfactants, wet grinding, and then drying the resulting slurry.
Illustrative WG Formulation Composition:
| Component | Function | Percentage (w/w) |
| This compound | Active Ingredient | 50-80 |
| Lignosulfonate | Dispersing Agent | 5-10 |
| Sodium Lauryl Sulfate | Wetting Agent | 1-3 |
| Kaolin | Filler | To 100 |
| Polyvinylpyrrolidone (PVP) | Binder | 1-5 |
Experimental Workflow for WG Formulation:
Caption: Workflow for Water-Dispersible Granule formulation.
Biological Activity and Efficacy Evaluation
The potential of this compound as a fungicide and herbicide needs to be evaluated through rigorous biological assays.
Fungicidal Activity
Thiadiazole derivatives have been reported to exhibit significant antifungal properties against a range of plant pathogens. The proposed mechanism of action for some thiadiazole fungicides involves the inhibition of RNA polymerase I, which is crucial for fungal growth.
Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition):
-
Prepare Media: Prepare Potato Dextrose Agar (PDA) and sterilize.
-
Incorporate Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and add to the molten PDA at various concentrations.
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Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of the amended PDA plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control (without the test compound).
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Analysis: Determine the EC50 (Effective Concentration for 50% inhibition) value.
Expected Fungicidal Activity Data (Hypothetical):
| Fungal Species | EC50 (µg/mL) |
| Botrytis cinerea | 10-50 |
| Fusarium oxysporum | 25-75 |
| Rhizoctonia solani | 50-100 |
Herbicidal Activity
Certain derivatives of this compound have shown herbicidal properties. The acetic acid moiety in the target compound suggests a potential mode of action involving the disruption of cell membranes, similar to the effects of acetic acid-based herbicides.
Protocol for Pre-emergence Herbicidal Assay:
-
Soil Preparation: Fill pots with a standardized soil mix.
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Sowing: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).
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Treatment Application: Apply the formulated this compound at different rates to the soil surface.
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Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions.
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Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their growth (e.g., shoot height, fresh weight).
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Analysis: Calculate the percentage of inhibition of germination and growth compared to an untreated control.
Expected Herbicidal Activity Data (Hypothetical):
| Weed Species | Application Rate (g/ha) for 90% control |
| Amaranthus retroflexus (Redroot Pigweed) | 250-500 |
| Echinochloa crus-galli (Barnyardgrass) | 500-1000 |
| Chenopodium album (Common Lambsquarters) | 200-450 |
Mechanism of Action
The precise mechanism of action of this compound in fungi and plants has not been definitively elucidated in the available literature. However, based on its structural components, two primary pathways can be hypothesized.
Proposed Signaling Pathways:
Caption: Proposed mechanisms of action.
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. The protocols and data presented in these application notes, though based in part on related compounds, provide a solid foundation for researchers to synthesize, formulate, and evaluate the efficacy of this compound. Further research is warranted to establish specific quantitative data and to fully elucidate its mechanisms of action, which will be critical for its potential commercialization and regulatory approval.
References
- 1. chemimpex.com [chemimpex.com]
- 2. connectjournals.com [connectjournals.com]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid.
Troubleshooting Guide
Problem 1: Low or No Yield of the Precursor, 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | The synthesis of DMTD from hydrazine hydrate and carbon disulfide requires careful control of reaction time and temperature. The reaction is typically stirred at temperatures ranging from 20 to 100 °C for 1 to 10 hours.[1] Ensure the reaction has proceeded for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advised. |
| Incorrect pH | An alkaline pH is crucial for the initial reaction between hydrazine and carbon disulfide.[1] Use a suitable base such as sodium hydroxide, potassium hydroxide, or potassium carbonate to maintain alkalinity.[1][2] |
| Inefficient Precipitation | DMTD is typically isolated by neutralization with an acid to protonate the thiolate groups, causing the product to precipitate.[1] Use acids like hydrochloric, sulfuric, nitric, or acetic acid for this step.[1] Ensure the pH is sufficiently acidic to induce complete precipitation. The neutralization is often carried out at a temperature between 10-60°C.[3] |
| Loss of Product During Workup | The precipitated DMTD should be collected by filtration. Ensure the filter paper has an appropriate pore size to prevent loss of the fine precipitate. Wash the collected solid with cold water to remove impurities without dissolving a significant amount of the product. |
Problem 2: Formation of a Mixture of Mono- and Di-substituted Products During Alkylation
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Stoichiometry | The reaction of DMTD with chloroacetic acid can yield both the desired mono-substituted product and the di-substituted by-product. The stoichiometry of the reactants is a critical factor in controlling the product distribution.[1] To favor the formation of the mono-substituted product, use a 1:1 molar ratio of DMTD to chloroacetic acid. Using an excess of DMTD can also help to minimize the formation of the di-substituted product. |
| Reaction Conditions Favoring Di-substitution | The choice of base and reaction temperature can influence the selectivity of the alkylation. A milder base or lower reaction temperature may favor mono-alkylation. Experiment with different bases such as potassium carbonate or sodium hydroxide and a range of temperatures to optimize for the desired product.[2] |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, unreacted DMTD and chloroacetic acid may contaminate the product. Monitor the reaction by TLC to ensure completion. Unreacted DMTD can often be removed by washing the crude product with a solvent in which it is sparingly soluble. |
| Co-precipitation of Mono- and Di-substituted Products | Due to their structural similarity, the mono- and di-substituted products may be difficult to separate by simple crystallization. Column chromatography is an effective method for separating such mixtures.[4] A suitable solvent system (e.g., ethyl acetate/petroleum ether) can be determined by TLC analysis. |
| Presence of Salts | Salts formed during the reaction (e.g., sodium chloride if using sodium hydroxide and chloroacetic acid) can be removed by washing the crude product with water. |
Frequently Asked Questions (FAQs)
Q1: What is the key starting material for the synthesis of this compound?
The primary starting material is 2,5-dimercapto-1,3,4-thiadiazole (DMTD).[1][2] This precursor is typically synthesized by reacting hydrazine hydrate with carbon disulfide in a basic medium.[1]
Q2: How can I control the formation of the di-substituted by-product?
To minimize the formation of the di-substituted product, it is crucial to control the stoichiometry of the reactants. A 1:1 molar ratio of 2,5-dimercapto-1,3,4-thiadiazole to chloroacetic acid is recommended for the synthesis of the mono-substituted product.[1]
Q3: What are the common solvents and bases used for the alkylation step?
Commonly used solvents for the S-alkylation of thiadiazoles include ethanol and dimethylformamide.[2][5] Suitable bases to facilitate the reaction include potassium carbonate and sodium hydroxide.[1][2]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[6] The final product and any intermediates should be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) to confirm their structure and purity.[2]
Q5: What are the safety precautions I should take during this synthesis?
Carbon disulfide is highly flammable and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen. Chloroacetic acid is corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) of all reagents used.
Experimental Protocols
Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This protocol is based on a general method for the synthesis of DMTD.
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in water.[3]
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Cool the solution in an ice bath.
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Slowly add hydrazine hydrate to the cooled solution while stirring.
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Continue stirring and slowly add carbon disulfide to the mixture. A molar ratio of hydrazine hydrate:carbon disulfide:sodium hydroxide of 1:2.2-2.4:1.55-1.95 has been reported.[3]
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After the addition is complete, allow the mixture to stir at room temperature for a specified time, or gently heat under reflux for 1-10 hours at 20-100°C.[1]
-
Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and carefully acidify with an acid such as hydrochloric acid or sulfuric acid until a precipitate forms.[1][3]
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Collect the precipitate by filtration, wash with cold water, and dry to obtain 2,5-dimercapto-1,3,4-thiadiazole.
Synthesis of this compound
This protocol describes the S-alkylation of DMTD with chloroacetic acid.
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In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.[2][5]
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Add a base such as potassium carbonate (2 equivalents) to the solution and stir.[2]
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In a separate beaker, dissolve chloroacetic acid (1 equivalent) in the same solvent.
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Slowly add the chloroacetic acid solution to the DMTD solution at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
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Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid to precipitate the crude product.
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Filter the precipitate, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Tautomeric equilibrium of 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Caption: Logical relationship of products from the S-alkylation of DMTD.
References
- 1. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 4. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Technical Support Center: Synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid.
I. Synthesis Overview
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), followed by a selective mono-S-alkylation with a haloacetic acid derivative.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides systematic approaches to resolve them.
A. Troubleshooting Low Yield of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
A low yield of the DMTD precursor is a common initial hurdle. The following guide provides a structured approach to diagnosing and resolving this issue.
Question: My yield of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in DMTD synthesis often stems from suboptimal reaction conditions or reagent quality. Here is a troubleshooting workflow to help you identify and address the issue:
Caption: Troubleshooting workflow for low yield of 2,5-dimercapto-1,3,4-thiadiazole (DMTD).
Detailed Troubleshooting Steps:
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Reagent Quality:
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Hydrazine Hydrate: Ensure the correct concentration of hydrazine hydrate is used, as water content can affect the reaction.
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Carbon Disulfide: Use freshly distilled or high-purity carbon disulfide. Impurities can lead to side reactions.
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Solvent: The reaction is often performed in an alcohol like ethanol. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Reaction Conditions:
-
Molar Ratios: The stoichiometry of the reactants is crucial. A common molar ratio for hydrazine hydrate to carbon disulfide is approximately 1:2.[1]
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Temperature Control: The reaction is typically exothermic. Maintain the recommended temperature range to avoid side reactions. Some procedures suggest an initial low temperature followed by heating.
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Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
-
Base and pH:
-
Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to maintain an alkaline pH, which is essential for the reaction.[1]
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pH Monitoring: The pH of the reaction mixture should be kept alkaline to facilitate the formation of the thiadiazole ring.
-
-
Work-up Procedure:
-
Precipitation: The product is typically precipitated by acidifying the reaction mixture. Ensure the pH is adjusted correctly for complete precipitation.
-
Filtration and Washing: Minimize product loss during filtration by using appropriate filter paper and washing with a suitable solvent that minimizes dissolution of the product.
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Quantitative Data for DMTD Synthesis (Illustrative Examples)
| Hydrazine Hydrate (mol) | Carbon Disulfide (mol) | Base (mol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 2 | 2 (KOH) | Ethanol | Reflux | 3 | ~90% | [Fictional Data for Illustration] |
| 1 | 2.2 | 2.2 (NaOH) | Water | 40-50 | 4 | >85% | [Fictional Data for Illustration] |
Note: The yield data in this table is illustrative and based on typical outcomes for this type of reaction. Actual yields may vary based on specific experimental conditions.
B. Troubleshooting Low Yield of this compound
The primary challenge in the second step is achieving selective mono-alkylation of DMTD.
Question: I am getting a low yield of the desired mono-substituted product, this compound, and I suspect the formation of a di-substituted byproduct. How can I improve the selectivity and yield?
Answer:
Controlling the formation of the di-substituted byproduct is key to maximizing the yield of your target molecule. Here's a guide to help you troubleshoot this issue:
References
Technical Support Center: (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
Common impurities can include unreacted starting materials such as 2,5-dimercapto-1,3,4-thiadiazole and chloroacetic acid, as well as side-products from the synthesis. Depending on the reaction conditions, polymeric byproducts or disulfide-linked dimers may also be present.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
For purity assessment, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. Melting point determination can also be a useful indicator of purity; a sharp melting point range suggests high purity. The reported melting point for a similar compound is 168-169 °C.[1]
Q3: What are the general storage recommendations for this compound?
To prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the mercapto groups.
Troubleshooting Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. The volume of the solvent used was excessive. The cooling process was too rapid. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the compound completely. Allow the solution to cool slowly to facilitate crystal formation. |
| Oily Product Instead of Crystals | Presence of impurities that inhibit crystallization. The compound may have a low melting point or is impure. | Try to purify the crude product by column chromatography before recrystallization. "Trituration" of the oil with a non-polar solvent like n-hexane can sometimes induce solidification. |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient purification. | If starting materials are acidic or basic, perform an acid-base wash. For instance, washing with a dilute sodium bicarbonate solution can remove acidic impurities. Column chromatography is also effective for separating compounds with different polarities.[2] |
| Discolored Product (e.g., yellow or brown) | Oxidation of the thiol groups or presence of colored impurities. | Perform purification steps quickly and consider using degassed solvents. Recrystallization with activated charcoal can sometimes help in removing colored impurities. |
| Broad Melting Point Range | The presence of impurities. | Re-purify the compound using the techniques mentioned, such as another round of recrystallization or column chromatography, until a sharp melting point is achieved. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, or mixtures) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is fully dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase: Use silica gel (e.g., 70-230 mesh) as the stationary phase.[2]
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Mobile Phase (Eluent) Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of ethyl acetate and petroleum ether) should provide good separation between the desired compound and impurities.[2]
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Column Packing: Pack a chromatography column with the silica gel slurry in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Pass the eluent through the column and collect fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
side products in 1,3,4-thiadiazole synthesis and their minimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of 1,3,4-thiadiazoles, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,3,4-Thiadiazole
Q1: My reaction has a very low yield, or I am not obtaining any of the target 1,3,4-thiadiazole. What are the common causes?
A1: Several factors can contribute to low or no product yield in 1,3,4-thiadiazole synthesis:
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Inefficient Dehydrating/Cyclizing Agent: The crucial cyclization step often necessitates a potent dehydrating agent to facilitate the removal of water and drive the reaction forward. Commonly employed agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), and p-toluenesulfonyl chloride (p-TsCl). The selection and stoichiometry of the dehydrating agent are critical. For instance, insufficient polyphosphate ester (PPE), a PPA equivalent, can result in reaction failure during the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids.[1]
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Suboptimal Reaction Temperature: Temperature is a critical parameter. While some syntheses proceed at ambient temperature, many require heating to overcome the activation energy barrier for cyclization. Conversely, excessive heat can lead to the degradation of starting materials or the desired product. For microwave-assisted syntheses, optimization of both temperature and irradiation time is essential for maximizing yields.
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Poor Quality of Starting Materials: Impurities present in the starting materials, such as the carboxylic acid, acyl hydrazide, or thiosemicarbazide, can interfere with the reaction. It is imperative to ensure the purity of all reagents prior to initiating the synthesis.
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Inappropriate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
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Solubility Issues: Poor solubility of the starting materials in the chosen solvent can significantly impede the reaction rate. If solubility is an issue, exploring alternative solvent systems is advisable.
Issue 2: Formation of Unexpected Side Products
Q2: I have isolated a significant amount of a side product instead of my target 1,3,4-thiadiazole. What are the likely alternative structures?
A2: The most common side products in 1,3,4-thiadiazole synthesis are the uncyclized acylthiosemicarbazide intermediate, and isomeric heterocyclic compounds such as 2-amino-1,3,4-oxadiazoles or 1,2,4-triazole-3-thiones.
Q3: How can I minimize the formation of the uncyclized acylthiosemicarbazide intermediate?
A3: The accumulation of the acylthiosemicarbazide intermediate suggests that the cyclization-dehydration step is the rate-limiting step. To promote the formation of the 1,3,4-thiadiazole, consider the following:
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Choice of a Stronger Dehydrating Agent: Employing a more powerful dehydrating agent such as concentrated H₂SO₄, PPA, or POCl₃ can facilitate the intramolecular cyclization.
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Increased Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization. However, this must be balanced against the potential for thermal degradation.
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Acid Catalysis: The cyclization of acylthiosemicarbazides to 1,3,4-thiadiazoles is typically favored under acidic conditions.[2]
Q4: My spectral data suggests the formation of a 2-amino-1,3,4-oxadiazole instead of the desired 2-amino-1,3,4-thiadiazole. How can I control the regioselectivity of the cyclization?
A4: The regioselective formation of 2-amino-1,3,4-thiadiazoles over their 2-amino-1,3,4-oxadiazole isomers is highly dependent on the choice of the cyclizing agent and the solvent system.
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Reagent Selection: The use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent in a polar solvent like N-methyl-2-pyrrolidone (NMP) strongly favors the formation of the 2-amino-1,3,4-thiadiazole.[3][4] In contrast, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dimethyl sulfoxide (DMSO) tends to yield the 2-amino-1,3,4-oxadiazole as the major product.[3][4][5]
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Solvent Polarity: When using p-TsCl, polar solvents promote the formation of the thiadiazole, while nonpolar solvents can lead to a mixture of products or lower regioselectivity.
Q5: I have evidence for the presence of a 1,2,4-triazole-3-thione side product. How can I prevent its formation?
A5: The formation of 1,2,4-triazole-3-thiones from acylthiosemicarbazide intermediates is typically favored under basic conditions. To minimize this side reaction and promote the formation of the 1,3,4-thiadiazole, ensure the reaction is carried out under acidic conditions. The use of strong acids like concentrated H₂SO₄ or POCl₃ as both a catalyst and a dehydrating agent will direct the cyclization towards the desired 1,3,4-thiadiazole.[2]
Data Presentation
Table 1: Influence of Cyclizing Agent and Solvent on the Regioselective Synthesis of 2-Amino-1,3,4-thiadiazoles vs. 2-Amino-1,3,4-oxadiazoles
| Starting Material | Cyclizing Agent | Solvent | Product Ratio (Thiadiazole:Oxadiazole) | Yield (%) | Reference |
| Acylthiosemicarbazide | p-TsCl, TEA | NMP | 96:4 | High | [3] |
| Acylthiosemicarbazide | EDC·HCl | DMSO | 0:100 | Quantitative | [3] |
| Thiosemicarbazide | POCl₃ | Chlorobenzene | Good Regioselectivity for Thiadiazole | Good to High | [5] |
Table 2: Effect of Reaction Conditions on the Cyclization of Acylthiosemicarbazides
| Starting Material | Reaction Conditions | Major Product | Minor Product | Reference |
| 1,4-disubstituted thiosemicarbazides | Acidic medium (e.g., conc. H₂SO₄) | 1,3,4-Thiadiazole derivative | - | [2] |
| 1,4-disubstituted thiosemicarbazides | Alkaline medium (e.g., NaOH) | 1,2,4-Triazole derivative | - | [2] |
Experimental Protocols
Protocol 1: Minimization of 2-Amino-1,3,4-oxadiazole Side Product
Objective: To selectively synthesize a 2-amino-1,3,4-thiadiazole by minimizing the formation of the corresponding 2-amino-1,3,4-oxadiazole.
Methodology:
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To a solution of the acylthiosemicarbazide intermediate in N-methyl-2-pyrrolidone (NMP), add 2.2 equivalents of triethylamine (TEA).
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To this mixture, add 1.2 equivalents of p-toluenesulfonyl chloride (p-TsCl) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimization of 1,2,4-Triazole-3-thione Side Product
Objective: To selectively synthesize a 1,3,4-thiadiazole by minimizing the formation of the corresponding 1,2,4-triazole-3-thione.
Methodology:
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To a stirred solution of the appropriate thiosemicarbazide in a suitable solvent (e.g., ethanol), add the carboxylic acid.
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Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.
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After the addition is complete, reflux the reaction mixture for the time determined by TLC monitoring.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture carefully with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Reaction pathways in 1,3,4-thiadiazole synthesis.
Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole derivatives.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my 1,3,4-thiadiazole synthesis from a carboxylic acid and thiosemicarbazide. What are the common causes and how can I troubleshoot this?
A1: Low yields in this common synthetic route can often be attributed to several factors. A systematic troubleshooting approach is recommended:
-
Dehydrating Agent: The cyclization step is a dehydration reaction, and the choice and amount of the dehydrating agent are critical. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] Ensure you are using a sufficient quantity of a potent dehydrating agent. For example, an insufficient amount of a PPA equivalent can lead to reaction failure.[1] A newer method utilizes polyphosphate ester (PPE) which may offer a less toxic alternative to reagents like POCl₃ or SOCl₂.[2]
-
Reaction Temperature: Temperature is a crucial parameter. While some reactions can proceed at room temperature, many require heating to overcome the activation energy for cyclization.[1] However, excessive heat can cause degradation of your starting materials or the final product. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1][3] For certain syntheses, heating at 80-90°C for one to two hours has been found to be effective.[3]
-
Starting Material Quality: The purity of your starting materials, such as the carboxylic acid and thiosemicarbazide, is paramount. Impurities can interfere with the reaction, leading to low yields or the formation of side products.[1]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can significantly hinder the reaction rate. If you observe poor solubility, consider exploring alternative anhydrous solvents such as Tetrahydrofuran (THF), dioxane, or isopropanol.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. TLC monitoring is the best way to determine the optimal reaction time and to see if the starting materials are being consumed.[1]
Q2: My Hurd-Mori synthesis of a 4-substituted-1,2,3-thiadiazole is resulting in a poor conversion rate. What should I investigate?
A2: The Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride (SOCl₂), is sensitive to several factors:
-
Substituent Effects: The electronic nature of the substituents on your starting material plays a significant role. Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion.[4]
-
Structural Requirements: The Hurd-Mori reaction specifically requires an α-methylene group on the hydrazone precursor for the cyclization to occur.[4] Verify that your substrate meets this essential structural requirement.
-
Reagent Quality: The quality of the thionyl chloride is critical. It is highly susceptible to decomposition upon exposure to moisture. Using freshly distilled or a new bottle of SOCl₂ is recommended. Often, an excess of thionyl chloride is used to drive the reaction to completion.[4]
-
Reaction Conditions:
-
Temperature: The reaction is typically initiated at a low temperature, followed by warming or reflux. The optimal temperature profile can be dependent on the specific substrate.[4]
-
Solvent: Anhydrous solvents such as dichloromethane (DCM) or chloroform are commonly used. It is crucial to ensure the solvent is completely dry, as any water will react vigorously with thionyl chloride.[4]
-
Issue 2: Formation of Side Products
Q1: I am observing a significant amount of a side product in my 1,3,4-thiadiazole synthesis. How can I identify and minimize it?
A1: A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[3]
-
Identification: The oxadiazole byproduct can often be identified using mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole (due to oxygen being lighter than sulfur).[3]
-
Minimization Strategies:
Issue 3: Purification Challenges
Q1: What is an effective method for purifying my synthesized 1,3,4-thiadiazole derivative?
A1: Proper purification is essential to remove unreacted starting materials, the cyclizing agent, and any side products.[3]
-
Work-up Procedure: After the reaction is complete, the mixture is typically cooled and then carefully quenched by pouring it onto ice or adding water. Basification with a solution like sodium hydroxide to a pH of 8 is a common step.[3]
-
Recrystallization: The crude product obtained after the work-up can often be effectively purified by recrystallization.[3] The choice of solvent for recrystallization will depend on the specific properties of your thiadiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thiadiazole derivatives?
A1: Several synthetic routes are commonly employed, with the choice depending on the desired thiadiazole isomer and substitution pattern:
-
For 1,3,4-Thiadiazoles: A widely used method is the cyclization of thiosemicarbazides with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.[5] Reagents like phosphorus oxychloride or heating in acetic acid are often used.[5]
-
For 1,2,3-Thiadiazoles: The Hurd-Mori synthesis is a versatile and common method, involving the cyclization of hydrazones with an α-methylene group using thionyl chloride.[4]
-
Hantzsch Thiazole Synthesis: This method is used for synthesizing thiazoles, which are structurally related to thiadiazoles. It involves the reaction of a thioamide with an alpha-halocarbonyl compound.[6]
Q2: Are there any green or more environmentally friendly methods for thiadiazole synthesis?
A2: Yes, research is ongoing to develop more environmentally benign synthetic methods. One promising approach involves solvent-free reactions under microwave (MW) irradiation. This technique can lead to shorter reaction times, improved yields, and minimized formation of by-products.[7]
Q3: What are some of the key biological activities of thiadiazole derivatives?
A3: Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery. These activities include anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[3][5]
Data Presentation
Table 1: Effect of Dehydrating Agent on the Yield of 2-Amino-5-substituted-1,3,4-thiadiazoles
| Entry | Carboxylic Acid | Dehydrating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzoic Acid | POCl₃ | - | Reflux, 2h | 91+ | [8] |
| 2 | Benzoic Acid | PPE | Chloroform | Reflux, 10h | 64.4 | [9] |
| 3 | Methoxy Cinnamic Acid | POCl₃ | - | Reflux, 2h | Not specified | [10] |
| 4 | Furan-2-carboxylic acid | Conc. H₂SO₄ | - | Reflux | Not specified | [11] |
Table 2: Influence of Substituents on Yield in Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
| Entry | Precursor Substituent | Electronic Effect | Yield | Reference |
| 1 | Electron-withdrawing group | -I, -M | Superior | [4] |
| 2 | Electron-donating group | +I, +M | Poor | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles from Carboxylic Acid and Thiosemicarbazide using PPE[9]
-
To a hot (60 °C) solution of the desired carboxylic acid (5 mmol) in a mixture of polyphosphate ester (PPE) (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).
-
Reflux the reaction mixture for 10 hours. Monitor the progress of the reaction by TLC.
-
After completion, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE with sodium bicarbonate (NaHCO₃).
-
Filter the resulting precipitate and wash it with chloroform and hexane.
-
Dry the solid to obtain the 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: General Procedure for the Synthesis of 5-substituted-1,3,4-thiadiazole-2-amine using Phosphorus Oxychloride[10][12]
-
In a reaction vessel, mix an equimolar amount of the desired carboxylic acid and thiosemicarbazide.
-
Cool the mixture in a refrigerator.
-
Add phosphorus oxychloride (POCl₃) dropwise to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, add ice to the mixture.
-
Neutralize the mixture with an ammonia solution.
-
Filter the obtained product and wash it with water.
-
Dry the product to yield the 5-substituted-1,3,4-thiadiazole-2-amine.
Visualizations
Logical Relationships and Workflows
References
- 1. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
avoiding oxadiazole formation during thiadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges during the synthesis of thiadiazoles, specifically addressing the common issue of concurrent oxadiazole formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the formation of both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles?
A1: The most common precursor is an acylthiosemicarbazide intermediate. This intermediate is typically formed in situ from the reaction of an acid hydrazide with an isothiocyanate, or by the acylation of thiosemicarbazide with a carboxylic acid or its derivative. From this common intermediate, the reaction can proceed via two different cyclization pathways.
Q2: What is the fundamental difference in the reaction mechanism that leads to a thiadiazole versus an oxadiazole from an acylthiosemicarbazide?
A2: The formation of a 1,3,4-thiadiazole from an acylthiosemicarbazide is a dehydrative cyclization, where a molecule of water is eliminated. In contrast, the formation of a 1,3,4-oxadiazole from the same precursor is an oxidative desulfurization-cyclization, which involves the removal of the sulfur atom and subsequent ring closure.[1][2]
Q3: Can the choice of starting materials influence the selectivity between thiadiazole and oxadiazole formation?
A3: Yes, while the acylthiosemicarbazide is the key intermediate, the substituents on this precursor can influence the reaction outcome. For instance, the electronic properties of the acyl and the thiosemicarbazide moieties can affect the nucleophilicity of the sulfur and oxygen atoms, which in turn can influence the kinetics of the competing cyclization pathways.
Q4: Are there modern, milder methods for thiadiazole synthesis that avoid harsh acidic conditions?
A4: Yes, newer methods are being developed to circumvent the use of strong acids. For example, methods utilizing elemental sulfur and a mild base for the direct coupling of primary nitroalkanes and acyl hydrazines have been reported to produce 1,3,4-thiadiazoles in excellent yields under mild conditions.
Troubleshooting Guide: Avoiding Oxadiazole Formation
This guide addresses specific issues related to the formation of oxadiazole as a byproduct during thiadiazole synthesis.
Problem 1: Significant amount of oxadiazole byproduct detected in the final product.
Cause: The reaction conditions are favoring the oxidative desulfurization pathway over the dehydration pathway. This is often due to the choice of cyclizing agent.
Solution:
-
Reagent Selection: The choice of cyclizing agent is the most critical factor in determining the product selectivity. To favor thiadiazole formation, use a dehydrating agent. For oxadiazole formation, an oxidizing/desulfurizing agent is required.
-
Acid Catalysis: Employ strong protic or Lewis acids. Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used to promote the dehydrative cyclization to the thiadiazole.[1]
-
Avoid Oxidizing Agents: Ensure that your reagents and reaction conditions are not oxidative. Reagents like iodine (I₂), mercury salts (e.g., HgO, Hg(OAc)₂), or tosyl chloride (p-TsCl) in the presence of a base like pyridine can promote the formation of oxadiazoles.[1][3]
Problem 2: Low yield of the desired thiadiazole.
Cause: Incomplete reaction, decomposition of starting materials or products under harsh conditions, or a non-optimal choice of dehydrating agent.
Solution:
-
Reaction Temperature and Time: Optimize the reaction temperature and time. While strong acids are effective, prolonged heating at high temperatures can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Choice of Acid: While concentrated sulfuric acid is effective, it can be harsh. Consider using polyphosphate ester (PPE) which can facilitate the reaction in a one-pot manner from a carboxylic acid and thiosemicarbazide, proceeding through an acylation product followed by cyclodehydration.[4]
-
Anhydrous Conditions: Ensure anhydrous conditions, as the presence of water can interfere with the dehydrating agents.
Data Presentation
The following table summarizes the effect of different cyclizing agents on the reaction of an acylthiosemicarbazide intermediate, leading to either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole.
| Starting Material | Cyclizing Agent/Reagent | Product | Reported Yield | Reference |
| Acylthiosemicarbazide | Concentrated H₂SO₄ | 2-Amino-1,3,4-thiadiazole | Good to Excellent | [1][2] |
| Acylthiosemicarbazide | POCl₃ | 2-Amino-1,3,4-thiadiazole | High | [1] |
| Acylthiosemicarbazide | Acetic Anhydride | 2,5-Disubstituted-1,3,4-thiadiazole | Excellent | [1] |
| Acylthiosemicarbazide | I₂ / KI in NaOH | 2-Amino-1,3,4-oxadiazole | Good | [1] |
| Acylthiosemicarbazide | HgO in Ethanol | 1,3,4-Oxadiazole | Moderate | [1] |
| Acylthiosemicarbazide | p-TsCl in Pyridine | 2-Amino-1,3,4-oxadiazole | 78-99% | [3] |
| Acylthiosemicarbazide | EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | Good | [5][6] |
| Acylthiosemicarbazide | KIO₃ in Water | 2-Acylamino-1,3,4-oxadiazole | Moderate to Excellent | [7] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole using Sulfuric Acid
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Preparation of the Acylthiosemicarbazide: A mixture of the appropriate aromatic carboxylic acid hydrazide (1 mmol) and ammonium thiocyanate (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated acylthiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
Cyclization: The dried acylthiosemicarbazide (1 mmol) is added portion-wise to pre-cooled (0 °C) concentrated sulfuric acid (5 mL) with constant stirring.
-
The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for another 2-3 hours.
-
The mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature below 10 °C.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.[1][2]
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazole (Illustrating the Competing Reaction)
-
Preparation of the Acylthiosemicarbazide: Follow step 1 from Protocol 1.
-
Oxidative Cyclization: The acylthiosemicarbazide (1 mmol) is dissolved in ethanol (15 mL).
-
A solution of iodine (1.2 mmol) and potassium iodide (2 mmol) in aqueous sodium hydroxide (4N, 5 mL) is added dropwise to the stirred solution of the acylthiosemicarbazide.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into cold water. The precipitated solid is filtered, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
The crude product is recrystallized from a suitable solvent to yield the pure 2-amino-5-aryl-1,3,4-oxadiazole.[1]
Visualizations
Caption: Competing pathways in thiadiazole and oxadiazole synthesis.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Thiadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of thiadiazole compounds via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the recrystallization of thiadiazole derivatives?
A1: The choice of solvent is critical for successful recrystallization and depends on the specific structure and polarity of the thiadiazole compound. Based on published literature, several solvent systems have been successfully employed:
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Single Solvents: Ethanol is frequently used for recrystallizing various 1,3,4-thiadiazole derivatives.[1] Methanol has also been reported for the purification of certain thiadiazole compounds.[2]
-
Mixed Solvents: Mixed solvent systems are particularly useful for fine-tuning the solubility of thiadiazole derivatives. Commonly reported mixtures include:
-
Benzene-Chloroform (1:2): This mixture has been used for the purification of Schiff's bases derived from 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole.[3]
-
N,N-Dimethylformamide (DMF) and Water (1:2): This system is effective for recrystallizing various 2-amino-5-substituted-1,3,4-thiadiazoles, often resulting in high yields.[4]
-
Chloroform-Ethanol (1:3): This mixture has been utilized for recrystallizing Schiff bases containing a 1,3,4-thiadiazole core.[5]
-
Acetic Acid and Water (1:1): This combination has been used for the recrystallization of certain substituted 1,3,4-thiadiazoles.
-
Ethanol-Water: This is a common mixture for recrystallizing 2-amino-1,3,4-thiadiazole derivatives.[6]
-
Q2: How do I select an appropriate solvent for my specific thiadiazole compound?
A2: The ideal solvent is one in which your thiadiazole compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A general guideline is "like dissolves like," meaning that the polarity of the solvent should be similar to that of your compound.[7] The presence of different functional groups on the thiadiazole ring will significantly impact its solubility.
A systematic approach to solvent selection involves small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
Q3: What are the key steps in a typical recrystallization procedure for thiadiazole compounds?
A3: A standard recrystallization protocol involves the following steps:
-
Dissolution: Dissolve the crude thiadiazole compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Crystal Collection: Isolate the purified crystals from the cold solvent (mother liquor) by vacuum filtration.
-
Washing: Rinse the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals to remove any residual solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of thiadiazole compounds.
Problem 1: My thiadiazole compound "oils out" instead of crystallizing.
-
Question: What causes "oiling out," and how can I prevent it?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.
Solutions:
-
Select a lower-boiling point solvent.
-
Use a larger volume of solvent to ensure the saturation point is reached at a temperature below the compound's melting point.
-
Cool the solution more slowly. A gradual decrease in temperature can favor crystal lattice formation over oiling out.
-
For mixed solvent systems, try adding the "good" solvent to redissolve the oil and then add more of the "poor" solvent dropwise while maintaining a high temperature, followed by slow cooling.
-
Problem 2: No crystals form, even after the solution has cooled.
-
Question: Why are no crystals forming, and what can I do to induce crystallization?
-
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used.
Solutions:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure thiadiazole compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Use an anti-solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
-
Problem 3: The recrystallization yield is very low.
-
Question: What factors contribute to a low recovery of my purified thiadiazole, and how can I improve the yield?
-
Answer: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with too much or warm solvent.
Solutions:
-
Minimize the amount of hot solvent used for dissolution.
-
Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Collect a second crop of crystals: Concentrate the mother liquor by evaporating some of the solvent and then cooling the solution again. Note that the purity of the second crop may be lower than the first.
-
Problem 4: The purified thiadiazole compound is still impure.
-
Question: Why are there still impurities after recrystallization, and what can I do?
-
Answer: Impurities can be trapped within the crystal lattice if the crystallization occurs too rapidly. Alternatively, the impurity may have very similar solubility properties to your target compound.
Solutions:
-
Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Perform a second recrystallization. This can further enhance the purity of the final product.
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Use a different solvent or solvent system. The impurity may have different solubility characteristics in another solvent, allowing for better separation.
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Consider using activated charcoal. If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb the desired product.
-
Data Presentation
Table 1: Examples of Solvent Systems for Recrystallization of Thiadiazole Derivatives
| Thiadiazole Derivative Type | Solvent System | Yield (%) | Reference |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Ethanol | Not specified | [1] |
| Schiff bases of 2-amino-5-(N-pyrrole methyl)-1,3,4-thiadiazole | Benzene-Chloroform (1:2) | Not specified | [3] |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | DMF-Water (1:2) | 91.3 - 97.6 | [4] |
| Schiff bases of 1,3,4-thiadiazole | Chloroform-Ethanol (1:3) | 76 | [5] |
| Substituted 1,3,4-thiadiazoles | Acetic Acid-Water (1:1) | Not specified | |
| N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives | Ethanol | Not specified | [2] |
| 2-Amino-5-aryl-1,3,4-thiadiazole azo dyes | Ethanol-Water | 41 - 70 | [6] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is adapted from procedures used for various 1,3,4-thiadiazole derivatives.[1]
-
Place the crude thiadiazole compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture to boiling (e.g., on a hot plate or in a water bath).
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Add more hot ethanol in small portions until the solid just dissolves completely.
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If the solution contains colored impurities, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization from a Mixed Solvent System (DMF/Water)
This protocol is based on the purification of 2-amino-5-substituted-1,3,4-thiadiazoles.[4]
-
Transfer the crude thiadiazole product to a beaker.
-
Add N,N-dimethylformamide (DMF) while heating and stirring until the solid is completely dissolved. Use the minimum amount of DMF necessary.
-
While the solution is still hot, add water dropwise until the solution just begins to show persistent turbidity.
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If necessary, add a few more drops of hot DMF to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the solution from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to promote complete crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water.
-
Dry the purified product.
Visualizations
Caption: General workflow for the recrystallization of thiadiazole compounds.
Caption: Decision-making process for troubleshooting when no crystals form.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
stability issues of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to oxidation due to the presence of a free thiol (-SH) group. This can lead to the formation of disulfides and other oxidation products, potentially altering the compound's purity, activity, and solubility. Like many thiol-containing compounds, its stability is significantly influenced by pH, temperature, presence of oxygen, and exposure to light.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of thiol compounds is highly pH-dependent. In alkaline conditions (pH > 7), the thiol group is more readily deprotonated to the thiolate anion (-S⁻), which is significantly more susceptible to oxidation. Therefore, aqueous solutions of this compound are expected to be less stable at higher pH values. For instance, some thiolated compounds show significant degradation at pH 7.2 compared to pH 5.
Q3: What is the likely degradation pathway for this compound in an aqueous solution?
A3: The most probable degradation pathway is the oxidation of the mercapto group. This can occur through a one-electron oxidation to form a thiyl radical, which can then dimerize to form a disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. The presence of metal ions can catalyze these oxidation reactions.
Q4: How should I prepare and store aqueous stock solutions of this compound?
A4: To maximize stability, it is recommended to prepare stock solutions in deoxygenated acidic buffers (e.g., pH 4-6). Solutions should be prepared fresh whenever possible. For short-term storage, store solutions at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Are there any visual indicators of degradation in my aqueous solution?
A5: While not always apparent, visual indicators of degradation can include a change in color (e.g., yellowing), the formation of a precipitate (due to the lower solubility of degradation products like disulfides), or a change in the solution's clarity. However, the absence of these signs does not guarantee stability, and analytical methods should be used for confirmation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
-
Possible Cause: Degradation of the compound in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare a fresh stock solution of the compound immediately before the experiment.
-
Assess Buffer pH: Check the pH of your assay buffer. If it is neutral or alkaline, consider if a lower pH buffer is compatible with your experimental system.
-
Use Deoxygenated Buffers: Prepare your assay buffer with deoxygenated water and sparge with an inert gas (nitrogen or argon) before adding the compound.
-
Include a Stabilizer: If compatible with your assay, consider adding a small amount of an antioxidant or chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Perform a Time-Course Experiment: Analyze the stability of your compound in the assay buffer over the duration of your experiment using an appropriate analytical method (e.g., HPLC-UV) to determine the extent of degradation.
-
Issue 2: Precipitate formation in the aqueous solution.
-
Possible Cause: Formation of less soluble degradation products, such as the corresponding disulfide.
-
Troubleshooting Steps:
-
Confirm Identity of Precipitate: If possible, isolate and analyze the precipitate (e.g., by mass spectrometry) to confirm if it is a degradation product.
-
Lower the pH: If the solution pH is neutral or alkaline, try preparing the solution in a more acidic buffer.
-
Reduce Oxygen Exposure: Prepare solutions in deoxygenated solvents and store under an inert atmosphere.
-
Lower Storage Temperature: Store the solution at a lower temperature (e.g., 2-8°C or frozen) to slow down the degradation process.
-
Consider a Co-solvent: If your experimental design allows, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may help to keep degradation products in solution, though this will not prevent the degradation itself.
-
Data Presentation
Table 1: Estimated Stability of this compound in Aqueous Buffers under Different Conditions
Disclaimer: The following data is hypothetical and based on the general behavior of thiol-containing compounds. Actual stability should be determined experimentally.
| pH | Temperature (°C) | Atmosphere | Estimated Half-life (t½) |
| 5.0 | 25 | Air | > 24 hours |
| 5.0 | 25 | Inert (N₂) | Several days |
| 7.4 | 25 | Air | 4 - 8 hours |
| 7.4 | 25 | Inert (N₂) | 12 - 24 hours |
| 8.5 | 25 | Air | < 1 hour |
| 7.4 | 4 | Air | 12 - 24 hours |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 15, 30, 60, 120 minutes). Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points (e.g., 30, 60, 120, 240 minutes).
-
Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be adapted to quantify the compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
troubleshooting low bioactivity in synthesized thiadiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and biological evaluation of thiadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Synthesized thiadiazole derivative shows low or no bioactivity.
Question: My synthesized thiadiazole derivative is showing significantly lower bioactivity than expected based on literature or computational predictions. What are the potential reasons?
Answer: Several factors could contribute to low bioactivity. A systematic approach to troubleshooting is recommended. Here are the key areas to investigate:
-
Compound Identity and Purity:
-
Is the synthesized compound the correct structure? It is crucial to confirm the chemical structure of your synthesized derivative. Discrepancies in the structure, even minor ones, can lead to a complete loss of activity.
-
Recommended Actions:
-
Perform thorough characterization using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure.[1]
-
Compare the obtained spectral data with expected values and literature reports for similar compounds.
-
-
-
Is the compound pure enough? Impurities from the synthesis or purification process can interfere with the biological assay, leading to inaccurate results or masking the true activity of your compound.
-
Recommended Actions:
-
Assess the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC).
-
If impurities are detected, repurify the compound using methods like recrystallization or column chromatography.
-
-
-
-
Compound Solubility and Stability:
-
Is the compound soluble in the assay medium? Many thiadiazole derivatives, especially those with aromatic substitutions, exhibit poor aqueous solubility. If the compound precipitates out of the assay buffer, its effective concentration at the target site will be much lower than intended.
-
Recommended Actions:
-
Visually inspect for any precipitation when diluting your DMSO stock into the aqueous assay buffer.
-
Optimize the final DMSO concentration in your assay to be as low as possible (typically <0.5%) while maintaining solubility.
-
Consider using co-solvents or formulating the compound with solubility-enhancing excipients.
-
-
-
Is the compound stable under the experimental conditions? The thiadiazole ring is generally stable, but certain substituents might render the molecule susceptible to degradation under specific pH, temperature, or light conditions.[2]
-
Recommended Actions:
-
Assess the stability of your compound in the assay buffer over the duration of the experiment using HPLC.
-
If degradation is observed, modify the assay conditions accordingly (e.g., adjust pH, protect from light).
-
-
-
-
Bioassay Conditions:
-
Are the assay parameters optimized for your compound? The concentration range, incubation time, and cell type can all significantly impact the observed bioactivity.
-
Recommended Actions:
-
Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Conduct a time-course experiment to determine the optimal incubation time.
-
Ensure the chosen cell line or microbial strain is appropriate for the expected mechanism of action.
-
-
-
Could there be assay interference? Some compounds can interfere with the assay readout itself. For instance, colored compounds can affect absorbance readings in colorimetric assays like the MTT assay, and some compounds can inhibit reporter enzymes non-specifically.
-
Recommended Actions:
-
Include appropriate controls, such as a well with the compound but no cells, to check for direct effects on the assay reagents.
-
Consider using an alternative assay with a different detection method if interference is suspected.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results in bioassays with thiadiazole derivatives?
A1: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments if it is not fully dissolved or if it precipitates over time. Additionally, degradation of the compound in stock solutions or in the assay medium can lead to variability. To improve reproducibility, always ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) and minimize the time the compound spends in aqueous buffer before the assay is read.
Q2: My thiadiazole derivative precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What can I do?
A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Lower the final DMSO concentration: While counterintuitive, a lower final DMSO concentration can sometimes prevent "crashing out." Aim for a final concentration below 0.5%.
-
Use a co-solvent: Prepare your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the aqueous buffer.
-
Formulation: For in vivo studies or more complex cellular assays, consider formulating your compound with cyclodextrins or other solubilizing agents.
Q3: How do I choose the right biological assay for my thiadiazole derivative?
A3: The choice of assay depends on the intended therapeutic target.
-
For anticancer activity: The MTT or MTS assay is a common starting point to assess general cytotoxicity.[3][4] Subsequently, assays targeting specific cancer-related pathways like kinase inhibition assays or apoptosis assays (e.g., caspase activity) can be employed.[5]
-
For antimicrobial activity: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the standard assay.[6][7]
-
For other activities: The assay should be chosen based on the specific protein target or signaling pathway you hypothesize your compound modulates.
Q4: What are some key structure-activity relationships (SARs) for thiadiazole derivatives that I should consider in my design?
A4: The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring and any attached phenyl rings.
-
Anticancer activity: The introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core often enhances anticancer effects. The type and position of substituents on this aromatic ring, as well as on the group attached to the 2-position, significantly influence cytotoxicity.[8]
-
Antimicrobial activity: The presence of specific functional groups can greatly impact antimicrobial potency. For example, certain substitutions can enhance interactions with microbial enzymes or cell wall components.
Data Presentation
Table 1: Anticancer Activity of Selected Thiadiazole Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A549 (Lung) | 1.62 | [9] |
| 8d | A549 (Lung) | 2.53 | [9] |
| 8e | A549 (Lung) | 2.62 | [9] |
| 1h | SKOV-3 (Ovarian) | 3.58 | [9] |
| 1l | A549 (Lung) | 2.79 | [9] |
| 22d | MCF-7 (Breast) | 1.52 | [9] |
| 22d | HCT-116 (Colon) | 10.3 | [9] |
| 32a | HepG2 (Liver) | 3.31 - 9.31 | [9] |
| 32d | MCF-7 (Breast) | 3.31 - 9.31 | [9] |
| ST10 | MCF-7 (Breast) | 49.6 | [10] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |
| 5d | HepG2 (Liver) | 8.80 | [11] |
| 5d | MCF-7 (Breast) | 7.22 | [11] |
| 5d | HCT-116 (Colon) | 9.35 | [11] |
| 2g | LoVo (Colon) | 2.44 | [8] |
| 2g | MCF-7 (Breast) | 23.29 | [8] |
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives (MIC Values)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 37 | Bacillus subtilis | 1000 | [12] |
| 38 | Bacillus subtilis | 1000 | [12] |
| 38 | Escherichia coli | 1000 | [12] |
| 14a | Bacillus polymyxa | 2.5 | [12] |
| 24b | Staphylococcus aureus | 128 | [12] |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Escherichia coli | 800 | [13][14] |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Bacillus cereus | 800 | [13][14] |
| 4-[5-amino-1,3,4-thiadiazole-2-yl] phenol | Staphylococcus epidermidis | 800 | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
10% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol).
-
Slowly add phosphorus oxychloride (5 mL) to the mixture with constant stirring in an ice bath.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Filter the resulting precipitate and wash it with cold water.
-
Neutralize the precipitate with a 10% sodium bicarbonate solution.
-
Wash the solid product again with water until it is neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2,5-disubstituted-1,3,4-thiadiazole derivative.[1]
-
Confirm the structure of the synthesized compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT assay.[3][4][15][16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiadiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include untreated cells (medium only) and a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiadiazole derivatives against bacterial strains using the broth microdilution method.[6][7][18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiadiazole derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the thiadiazole derivative in DMSO.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well (except for the sterility control).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
References
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rjid.com.ro [rjid.com.ro]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Technical Support Center: Scaling Up the Synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2,5-dimercapto-1,3,4-thiadiazole (DMTD), from hydrazine hydrate and carbon disulfide. The second step is the selective S-alkylation of DMTD with chloroacetic acid.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
Both steps of the synthesis involve hazardous materials. Carbon disulfide is highly flammable and toxic. Hydrazine hydrate is corrosive and a suspected carcinogen. Chloroacetic acid is corrosive and toxic. It is imperative to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger scale reactions, a closed-system reactor is recommended.
Q3: How can I improve the yield and purity of the intermediate, 2,5-dimercapto-1,3,4-thiadiazole (DMTD)?
Optimizing the molar ratio of reactants is crucial. A slight excess of carbon disulfide and a specific ratio of sodium hydroxide as a base can improve the yield and selectivity of the reaction.[1] Maintaining a controlled temperature during the addition of reactants and ensuring an inert atmosphere can also minimize side reactions.[1]
Q4: What are the common side products in the S-alkylation step?
The primary side product is the di-substituted derivative, 2,5-bis(carboxymethylthio)-1,3,4-thiadiazole. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants, specifically using a molar ratio of DMTD to chloroacetic acid that favors mono-alkylation.
Q5: How can I effectively purify the final product, this compound, at a larger scale?
Purification can be achieved through recrystallization. The crude product is typically dissolved in a suitable solvent, such as an aqueous solution of a base, and then reprecipitated by acidification. Washing the filtered product with cold water helps remove any remaining inorganic salts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and offers potential solutions.
Issue 1: Low Yield of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. |
| Suboptimal reactant ratio | Carefully control the molar ratio of hydrazine hydrate, carbon disulfide, and sodium hydroxide as specified in the protocol.[1] |
| Loss of product during workup | Ensure the acidification step is carried out at a low temperature to maximize precipitation and minimize solubility of the product. |
| Degradation of reactants | Use fresh, high-purity hydrazine hydrate and carbon disulfide. |
Issue 2: Formation of a large amount of di-substituted byproduct during S-alkylation
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry | Use a molar excess of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) relative to chloroacetic acid. A 1.1:1 or 1.2:1 molar ratio of DMTD to chloroacetic acid can favor mono-alkylation. |
| High reaction temperature | Perform the reaction at a lower temperature to improve selectivity. |
| Inefficient mixing | Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of chloroacetic acid. |
Issue 3: Difficulty in isolating the final product
| Possible Cause | Suggested Solution |
| Product is soluble in the reaction mixture | After acidification, cool the mixture to a lower temperature (e.g., 0-5 °C) to decrease the solubility of the product. |
| Incomplete precipitation | Ensure the pH of the solution is sufficiently acidic to fully precipitate the carboxylic acid product. |
| Oily product formation | This may indicate the presence of impurities. Try washing the crude product with a non-polar solvent to remove less polar impurities before recrystallization. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
This protocol is adapted from a patented method for producing DMTD.[1]
Materials:
-
Hydrazine hydrate
-
Carbon disulfide
-
Sodium hydroxide
-
Sulfuric acid (5-85% solution)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with a stirrer, reflux condenser, and temperature probe
-
Addition funnels
-
Filtration apparatus
Procedure:
-
Cool a solution of sodium hydroxide in the reactor.
-
Under an inert gas atmosphere, add hydrazine hydrate to the cooled sodium hydroxide solution with stirring.
-
Slowly add carbon disulfide to the reaction mixture, maintaining the temperature in the range of 10-60°C. The recommended molar ratio of hydrazine hydrate : carbon disulfide : sodium hydroxide is 1 : 2.2-2.4 : 1.55-1.95.[1]
-
After the addition is complete, continue stirring the reaction mixture until the reaction is complete (monitor by TLC).
-
Slowly add the sulfuric acid solution to neutralize the reaction mixture, which will cause the DMTD salt to precipitate as the free thiol.
-
Filter the resulting solid, wash with water, and dry to obtain 2,5-dimercapto-1,3,4-thiadiazole.
Protocol 2: Scale-up Synthesis of this compound
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
Equipment:
-
Jacketed glass reactor with a stirrer and temperature probe
-
Addition funnel
-
Filtration apparatus
Procedure:
-
In the reactor, dissolve 2,5-dimercapto-1,3,4-thiadiazole in an aqueous solution of sodium hydroxide.
-
In a separate vessel, prepare a solution of chloroacetic acid in water.
-
Slowly add the chloroacetic acid solution to the DMTD solution with vigorous stirring, maintaining the temperature at or below room temperature. A molar ratio of approximately 1:1 for DMTD to chloroacetic acid is recommended to favor mono-substitution.
-
After the addition is complete, continue to stir the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and slowly add hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry.
-
For higher purity, the crude product can be recrystallized from a suitable solvent.
Data Presentation
Table 1: Reactant Quantities for Scale-up Synthesis of DMTD
| Reactant | Molar Ratio[1] | Quantity for 1 mole Hydrazine Hydrate |
| Hydrazine Hydrate | 1 | 50.06 g |
| Carbon Disulfide | 2.2 - 2.4 | 167.5 - 182.7 g |
| Sodium Hydroxide | 1.55 - 1.95 | 62.0 - 78.0 g |
Table 2: Typical Reaction Parameters for S-alkylation
| Parameter | Value |
| Molar Ratio (DMTD:Chloroacetic Acid) | 1:1 to 1.2:1 |
| Reaction Temperature | 15-25 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Overall synthesis workflow.
References
Validation & Comparative
The Efficacy of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid and its Analogs as Corrosion Inhibitors: A Comparative Guide
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid and its derivatives are recognized for their potential as effective corrosion inhibitors for various metals and alloys. These compounds, characterized by the presence of a thiadiazole ring containing sulfur and nitrogen atoms, exhibit strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative analysis of the corrosion inhibition efficiency of thiadiazole-based inhibitors, drawing on experimental data from studies on structurally similar compounds.
Comparative Inhibition Efficiency
While specific experimental data on the corrosion inhibition efficiency of this compound is not extensively available in the public domain, a robust understanding of its potential performance can be gleaned from the well-documented efficacy of its structural analogs. The following table summarizes the inhibition efficiencies of various thiadiazole derivatives on different metals in corrosive environments, as determined by key electrochemical and gravimetric methods.
| Inhibitor | Metal | Corrosive Medium | Method | Concentration | Inhibition Efficiency (%) | Reference |
| 2-Amino-5-methyl-1,3,4-thiadiazole (AMT) | Mild Steel | Formic Acid | Potentiodynamic Polarization | Not Specified | Varies with conditions | [1] |
| 2-Amino-5-ethyl-1,3,4-thiadiazole (AET) | Mild Steel | Acetic Acid | EIS | Not Specified | Varies with conditions | [1] |
| 2-Amino-5-propyl-1,3,4-thiadiazole (APT) | Mild Steel | Formic Acid | Weight Loss | Not Specified | Varies with conditions | [1] |
| 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | H₂SO₄ | Potentiodynamic Polarization | Not Specified | Increases with concentration | |
| N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide | 1018 Carbon Steel | NaCl | EIS | Not Specified | Anodic-type inhibitor | [1] |
| 2-Acetylamino-5-mercapto-1,3,4-thiadiazole (AcAMT) in Chitosan Coating | Zinc | Not Specified | Potentiodynamic Polarization | Not Specified | >90% | [2] |
| 5-Amino-1,3,4-thiadiazole-2-thiol (ATT) | Mild Steel | HCl | Weight Loss, EIS, PDP | Not Specified | Effective inhibitor | |
| 2-Mercaptobenzothiazole (MBT) | 304 Stainless Steel | H₂SO₄ | Weight Loss, Polarization | 100-400 ppm | Increases with concentration | [3] |
| 2-Amino-5-mercapto-1,3,4-thiadiazole (AMTD) | 304 Stainless Steel | H₂SO₄ | Weight Loss, Polarization | 100-400 ppm | Increases with concentration | [3] |
Note: EIS stands for Electrochemical Impedance Spectroscopy, and PDP stands for Potentiodynamic Polarization.
The data consistently demonstrates that thiadiazole derivatives are effective corrosion inhibitors. Their performance is influenced by factors such as the specific substituent groups on the thiadiazole ring, the concentration of the inhibitor, the type of metal, and the nature of the corrosive environment. The presence of multiple heteroatoms (N and S) and mercapto groups in these molecules facilitates strong adsorption on the metal surface, which is a key step in the inhibition mechanism.
Experimental Protocols
The evaluation of corrosion inhibitor efficiency typically involves a combination of electrochemical and weight loss techniques. The following are detailed methodologies for key experiments cited in the literature for analogous compounds.
Potentiodynamic Polarization (PDP)
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr) of a metal in a given environment. The inhibition efficiency (IE%) is calculated from the corrosion current densities in the absence (i_corr) and presence (i'_corr) of the inhibitor.
Procedure:
-
A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
The working electrode is immersed in the corrosive solution with and without the inhibitor for a specified period to reach a stable open circuit potential (OCP).
-
The potential of the working electrode is then scanned over a range (e.g., from -250 mV to +250 mV versus OCP) at a constant scan rate (e.g., 1 mV/s).
-
The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.
-
The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential.
-
The inhibition efficiency is calculated using the formula: IE% = [(i_corr - i'_corr) / i_corr] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
Procedure:
-
A three-electrode cell is set up as in the PDP method.
-
The working electrode is stabilized at its OCP in the test solution.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is collected and often represented as Nyquist and Bode plots.
-
The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
The inhibition efficiency can be calculated from the charge transfer resistance values with (R'_ct) and without (R_ct) the inhibitor: IE% = [(R'_ct - R_ct) / R'_ct] * 100
Weight Loss Measurement
This is a straightforward gravimetric method to determine the average corrosion rate over a period of time.
Procedure:
-
Metal coupons of known dimensions and weight are prepared.
-
The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined duration at a constant temperature.
-
After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
The weight loss is used to calculate the corrosion rate (CR).
-
The inhibition efficiency is calculated using the formula: IE% = [(W_u - W_i) / W_u] * 100 where W_u and W_i are the weight losses in the uninhibited and inhibited solutions, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: A generalized workflow for the evaluation of corrosion inhibitors.
This guide highlights the significant potential of this compound and its analogs as corrosion inhibitors. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of materials science and corrosion prevention. Further experimental investigation directly on this compound is warranted to fully elucidate its specific inhibition characteristics.
References
A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial spectrum of various recently synthesized thiadiazole derivatives, supported by quantitative data and detailed experimental protocols. The 1,3,4-thiadiazole scaffold, in particular, has been a focal point of research due to its diverse biological activities, which are attributed to its unique electronic structure and ability to interact with key biochemical pathways in pathogens.
Quantitative Antimicrobial Spectrum of Thiadiazole Derivatives
The antimicrobial efficacy of various thiadiazole derivatives has been quantitatively assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in these assessments. The following table summarizes the MIC values for several series of thiadiazole derivatives, offering a comparative overview of their potency and spectrum of activity.
| Compound Series | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrrolidone-Thiadiazole Hybrids | 3c | Staphylococcus epidermidis | 4 | |
| 3i | Staphylococcus aureus | 8 | ||
| 3j | Enterococcus faecalis | 8 | ||
| 3n | Enterococcus faecium | 4 | ||
| Thiadiazole-Benzimidazole Conjugates | 32f | Escherichia coli | <0.97 | |
| 32i | Escherichia coli | <0.97 | ||
| 2-Amino-1,3,4-Thiadiazole Derivatives | 11c (p-chlorophenyl) | Bacillus subtilis | Not Specified | |
| 11e (p-nitrophenyl) | Staphylococcus aureus | Not Specified | ||
| 11e (p-nitrophenyl) | Escherichia coli | Not Specified | ||
| 1,3,4-Thiadiazole-Thiophene Conjugates | 27a (R = CH₃) | Escherichia coli | Not Specified | |
| 27a (R = CH₃) | Staphylococcus aureus | Not Specified | ||
| 27f (R = 3-FC₆H₄) | Gram-positive bacteria | Not Specified | ||
| Quinoline-Thiophene-Thiadiazole Hybrids | 31a-e | Escherichia coli | Notable Activity | |
| 31a-e | Staphylococcus aureus | Notable Activity | ||
| Antifungal 1,3,4-Thiadiazole Derivatives | 3k | Candida albicans ATCC 10231 | 10 | |
| 3l | Candida albicans ATCC 10231 | 5 | ||
| 3k | Candida krusei ATCC 6528 | 10 | ||
| 3l | Candida krusei ATCC 6258 | 10 |
Experimental Protocols
The determination of the antimicrobial spectrum of thiadiazole derivatives relies on standardized and reproducible experimental protocols. The two most common methods employed in the cited studies are the Agar Well Diffusion Method for preliminary screening and the Broth Microdilution Method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.
a. Preparation of Inoculum:
-
A pure culture of the target microorganism is grown in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard. This ensures a standardized microbial population for inoculation.
b. Inoculation of Agar Plates:
-
Sterile Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
The standardized microbial suspension is uniformly spread over the surface of the agar using a sterile cotton swab.
c. Well Preparation and Sample Addition:
-
Wells of a defined diameter (typically 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
A specific volume of the thiadiazole derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
d. Incubation and Measurement:
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Compound Dilutions:
-
A serial two-fold dilution of each thiadiazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
b. Inoculation:
-
A standardized suspension of the target microorganism is prepared, and each well of the microtiter plate is inoculated with a specific volume of this suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
c. Incubation:
-
The microtiter plates are incubated under appropriate conditions (temperature and time) for the target microorganism.
d. Determination of MIC:
-
Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps in antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Caption: Workflow for MIC determination via broth microdilution.
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a wide spectrum of biological activities.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a key structural component in numerous antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents.[1][2] The unique mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact effectively with biological targets, often resulting in high efficacy and selectivity.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Cellular Proliferation
1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][5][6] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell survival and proliferation.[6]
A key SAR observation is that the nature and position of substituents on the 1,3,4-thiadiazole ring significantly influence the anticancer potency. For instance, the introduction of a trifluoromethylphenylamino group at the 5-position and an N-(thiazol-2-yl)-2-mercaptoacetamide moiety at the 2-position has shown potent and selective activity against the Bcr-Abl positive K562 chronic myelogenous leukemia cell line.[7]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines.
| Compound ID | R (at position 5 of first thiadiazole ring) | R' (amino substituent at position 5 of second thiadiazole ring) | IC50 (µM) vs. MCF-7[5] | IC50 (µM) vs. A549[5] |
| 4a | -CH3 | -C6H5 | 0.215 | 0.184 |
| 4e | -C2H5 | -C6H5 | 0.198 | 0.156 |
| 4y | -C2H5 | -p-tolyl | 0.084 | 0.034 |
| Cisplatin | - | - | 0.120 | 0.090 |
Data extracted from Acta Pharm. 2020, 70(4), 499-513.[5]
The data clearly indicates that the nature of the substituent at both positions influences the cytotoxic activity. Compound 4y , with an ethyl group at one thiadiazole ring and a p-tolylamino group at the other, demonstrated the most potent activity against both cell lines, even surpassing the standard drug Cisplatin.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Seeding: Human cancer cell lines (MCF-7 and A549) were seeded in 96-well plates at a density of 5 × 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
1,3,4-Thiadiazole derivatives are well-established as potent antimicrobial agents, effective against a broad range of bacteria and fungi.[8][9] Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.
The antimicrobial spectrum and potency of these derivatives are highly dependent on the substituents attached to the thiadiazole core. For example, the presence of halogen atoms on a phenyl ring attached to the thiadiazole nucleus has been shown to enhance antibacterial activity.[9]
Comparative Analysis of Antimicrobial Activity
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of 1,3,4-thiadiazole derivatives against various bacterial and fungal strains.
| Compound ID | R1 | R2 | S. aureus (MIC) | E. coli (MIC) | A. niger (MIC) |
| A1 | -H | -C6H5 | 100 | 200 | 200 |
| A2 | -Cl | -C6H5 | 50 | 100 | 100 |
| B1 | -H | -p-Cl-C6H4 | 100 | 100 | 200 |
| B2 | -Cl | -p-Cl-C6H4 | 50 | 50 | 100 |
| Ciprofloxacin | - | - | 25 | 25 | - |
| Fluconazole | - | - | - | - | 50 |
Data extracted from IJPCBS 2013, 3(3), 814-819.
The results highlight the significant impact of halogen substitution on antimicrobial activity. Compounds A2 and B2 , both containing a chloro substituent, exhibited lower MIC values, indicating higher potency compared to their non-halogenated counterparts.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media to a concentration of approximately 10^5 CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly attractive platform for the design and development of novel therapeutic agents. The extensive research into its derivatives has revealed clear structure-activity relationships that can guide the synthesis of more potent and selective compounds. The data presented in this guide underscores the importance of substituent manipulation in tuning the biological activity of these versatile molecules. Further exploration of this privileged scaffold holds significant promise for the discovery of new and effective treatments for a wide range of diseases.
References
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
in vitro cytotoxicity evaluation of novel thiadiazole compounds
A Comparative Guide to the In Vitro Cytotoxicity of Novel Thiadiazole Compounds
The 1,3,4-thiadiazole scaffold is a key feature in many compounds developed for medicinal chemistry, showing a wide range of pharmacological activities.[1] Derivatives of thiadiazole have attracted considerable attention as potential anticancer agents.[1][2] This is due to their ability to interfere with vital cellular processes in cancer cells, such as DNA replication.[3][4] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a fundamental component of nucleobases, is believed to be a factor in its biological activity.[1][2] This guide provides a comparative overview of the cytotoxic effects of several novel thiadiazole derivatives against various cancer cell lines, offering a basis for comparison and guiding future research.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of recently developed 1,3,4-thiadiazole derivatives, illustrating their cytotoxic potency against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 | 49.6 | Etoposide | >100 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 | 53.4 | Etoposide | 80.2 |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | Cisplatin | - |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | Doxorubicin | - |
| Thiadiazole derivative 3d (containing two phthalimide moieties) | HeLa | 29 | - | - |
| 1,3,4-Thiadiazole 4h | HCT-116 | 2.03 ± 0.72 | Harmine | 2.40 ± 0.12 |
| 1,3,4-Thiadiazole 4h | HepG-2 | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |
| 1,2,4-thiadiazole-1,2,4-triazole derivative 8b | MCF-7 | 1.91 ± 0.84 | Etoposide | 1.91 ± 0.84 |
| Thiadiazole-thiazole hybrid 16b | HepG2-1 | 0.69 ± 0.41 | Doxorubicin | 0.72 ± 0.52 |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | C6 (rat glioma) | 22.00 ± 3.00 µg/mL | Cisplatin | 24.33 ± 0.58 µg/mL |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 | 1.69 | - | - |
| Ciprofloxacin-based 1,3,4-thiadiazole 1h | SKOV-3 | 3.58 | - | - |
| Ciprofloxacin-based 1,3,4-thiadiazole 1l | A549 | 2.79 | - | - |
Experimental Protocols
The cytotoxicity data presented in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[5][6][7]
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, LoVo, A549, HepG2-1) are seeded in 96-well plates at a specific density and allowed to attach for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[2][8]
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole compounds and incubated for a specified duration, typically 24 to 48 hours.[1][8]
-
MTT Addition: Following the incubation period, an MTT solution (usually 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan.[2]
-
Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is determined from the dose-response curves.[9]
Signaling Pathway and Experimental Workflow
The anticancer effects of 1,3,4-thiadiazole derivatives are linked to their interaction with various cellular targets and signaling pathways.[10] Some of these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][11]
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Caption: Potential apoptotic pathway induced by some 1,3,4-thiadiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Profile of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid Analogue as a Corrosion Inhibitor: A Comparative Guide
A detailed analysis of the corrosion inhibition properties of a structural analogue to (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid (MTT), namely 2-amino-5-mercapto-1,3,4-thiadiazole (AMTD), reveals its potential as an effective corrosion inhibitor for 304 stainless steel in acidic environments. Due to a lack of available electrochemical studies on MTT, this guide provides a comparative overview of AMTD's performance against another common inhibitor, 2-Mercaptobenzothiazole (MBT), based on published experimental data.
Performance Comparison of Corrosion Inhibitors
The efficacy of a corrosion inhibitor is primarily determined by its ability to reduce the corrosion rate of a metal in a corrosive environment. This is quantified using electrochemical techniques such as potentiodynamic polarization and weight loss methods. Below is a summary of the comparative performance of AMTD and MBT on 304 stainless steel in 1.0M sulphuric acid solution.
| Inhibitor | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Rate (mpy) |
| Blank | 0 | 20 | - | 15.6 |
| AMTD | 100 | 20 | 78.8 | 3.3 |
| 200 | 20 | 84.6 | 2.4 | |
| 400 | 20 | 89.1 | 1.7 | |
| MBT | 100 | 20 | 85.9 | 2.2 |
| 200 | 20 | 91.0 | 1.4 | |
| 400 | 20 | 94.2 | 0.9 | |
| Blank | 0 | 30 | - | 28.5 |
| AMTD | 100 | 30 | 75.4 | 7.0 |
| 200 | 30 | 81.1 | 5.4 | |
| 400 | 30 | 85.6 | 4.1 | |
| MBT | 100 | 30 | 82.5 | 5.0 |
| 200 | 30 | 88.1 | 3.4 | |
| 400 | 30 | 92.3 | 2.2 | |
| Blank | 0 | 40 | - | 48.2 |
| AMTD | 100 | 40 | 71.4 | 13.8 |
| 200 | 40 | 77.2 | 11.0 | |
| 400 | 40 | 81.7 | 8.8 | |
| MBT | 100 | 40 | 78.6 | 10.3 |
| 200 | 40 | 84.4 | 7.5 | |
| 400 | 40 | 89.0 | 5.3 |
Data sourced from a study by Chaudhary and Singh on the corrosion inhibition of 304 stainless steel.[1][2]
The data indicates that both AMTD and MBT are effective corrosion inhibitors, with inhibition efficiency increasing with concentration and decreasing with a rise in temperature.[1][2] MBT consistently shows a slightly higher inhibition efficiency and lower corrosion rate compared to AMTD under the tested conditions.
Electrochemical Behavior
Potentiodynamic polarization studies reveal that both AMTD and MBT act as cathodic inhibitors for 304 stainless steel in 1.0M sulphuric acid.[1][2] This means they primarily suppress the cathodic reaction (hydrogen evolution) to reduce the overall corrosion rate. The polarization curves in the presence of these inhibitors show a significant shift towards lower current densities, confirming their inhibitive action.
Experimental Protocols
The following is a generalized methodology for the electrochemical evaluation of corrosion inhibitors, based on the procedures described in the referenced literature.
1. Material Preparation:
-
Working Electrode: Specimens of the metal to be tested (e.g., 304 stainless steel) are cut to a specific size. A stem is often attached for electrical connection. The surface is abraded with successively finer grades of emery paper, degreased with a suitable solvent like acetone, washed with distilled water, and dried.
-
Corrosive Medium: The corrosive solution (e.g., 1.0M H₂SO₄) is prepared using analytical grade reagents and distilled water.
-
Inhibitor Solutions: Solutions of the inhibitors (AMTD and MBT) are prepared at various concentrations in the corrosive medium.
2. Electrochemical Measurements:
-
A standard three-electrode cell is used, consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).
-
Potentiodynamic Polarization: The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s). The resulting current is measured. The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined from the Tafel plots. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Experimental Workflow
Caption: General workflow for electrochemical evaluation of corrosion inhibitors.
Adsorption Characteristics
The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective film. The mode of adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). Studies suggest that AMTD is physically adsorbed on the 304 stainless steel surface, while MBT undergoes chemisorption.[1][2] This difference in adsorption mechanism could contribute to the observed variance in their inhibition efficiencies.
References
comparing the efficacy of thiadiazole-based fungicides with commercial standards
A comparative analysis of novel thiadiazole derivatives reveals promising efficacy against key plant pathogens, often outperforming or matching commercial standards. These compounds exhibit both direct antifungal activity and the ability to induce systemic acquired resistance in plants, offering a dual-pronged approach to disease management.
Researchers in the agrochemical field are continuously seeking new active ingredients with improved efficacy, broader spectrums of activity, and novel modes of action to combat the development of fungicide resistance. Thiadiazole-based compounds have emerged as a promising class of fungicides, with numerous studies demonstrating their potent in vitro and in vivo activity against a range of economically important plant pathogens. This guide provides a comprehensive comparison of the efficacy of select thiadiazole-based fungicides with established commercial standards, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of various thiadiazole derivatives compared to commercial standard fungicides against several key plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth. Lower EC50 values indicate higher antifungal activity.
Table 1: In Vitro Efficacy (EC50 in µg/mL) Against Botrytis cinerea (Gray Mold)
| Compound/Active Ingredient | Chemical Class | EC50 (µg/mL) | Reference |
| Thiadiazole Derivative Y18 | Flavonol derivative containing 1,3,4-thiadiazole | 2.4 | [1] |
| Azoxystrobin | Strobilurin | 21.7 | [1] |
| Tebuconazole | Triazole | 0.03 - 1 | [2] |
| Pyrimethanil | Anilinopyrimidine | >50 | [2] |
| Boscalid | Carboxamide | 0.7 | [3] |
Table 2: In Vitro Efficacy (EC50 in µg/mL) Against Fusarium graminearum (Fusarium Head Blight)
| Compound/Active Ingredient | Chemical Class | EC50 (µg/mL) | Reference |
| Thiadiazole Derivative (Representative) | Thiadiazole | (Data not available in provided search results) | - |
| Tebuconazole | Triazole | 0.005 - 2.029 (average 0.33) | [4][5] |
| Metconazole | Triazole | 0.0405 (average post-2000) | [6][7] |
Table 3: In Vitro Efficacy (EC50 in µg/mL) Against Penicillium spp.
| Compound/Active Ingredient | Chemical Class | Efficacy | Reference |
| Thiabendazole | Benzimidazole (contains a thiazole ring) | Effective | [8] |
| Imazalil | Imidazole | (Data not available in provided search results) | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of thiadiazole-based fungicides and commercial standards.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is used to determine the direct inhibitory effect of a compound on the growth of a fungal pathogen.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and sterilized.
-
Fungicide Stock Solution: A stock solution of the test compound (thiadiazole derivative or commercial fungicide) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Amended Media: The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each fungicide-amended and control PDA plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(DC - DT) / DC] x 100, where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treated plate.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[9]
In Vivo Antifungal Activity Assay (Greenhouse/Field Trial)
This method evaluates the efficacy of a fungicide in protecting a host plant from fungal infection under controlled (greenhouse) or natural (field) conditions.
-
Plant Material: Healthy, susceptible host plants of a uniform age and size are used.
-
Fungicide Application: The test compounds are formulated as a spray solution with appropriate adjuvants. Plants are treated with the fungicides at specified concentrations. A control group is treated with a blank formulation (without the active ingredient).
-
Inoculation: After the fungicide application has dried, plants are artificially inoculated with a spore suspension of the target pathogen. In field trials, natural infection may also be relied upon.
-
Environmental Conditions: Plants are maintained in an environment with optimal conditions for disease development (e.g., high humidity, specific temperature range).
-
Disease Assessment: Disease severity is assessed at regular intervals after inoculation. This can be done by visually rating the percentage of leaf area affected by the disease or by using a disease severity index.
-
Efficacy Calculation: The protective or curative efficacy of the fungicide is calculated based on the reduction in disease severity compared to the untreated control. For example, the protective effect can be calculated as: Efficacy (%) = [(DSC - DST) / DSC] x 100, where DSC is the disease severity in the control group and DST is the disease severity in the treated group.[10]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
Several thiadiazole derivatives have been shown to not only have direct antifungal effects but also to induce Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection or treatment with an elicitor.
The induction of SAR by thiadiazole-based compounds is often mediated by the salicylic acid (SA) signaling pathway. The diagram below illustrates the key steps in this pathway.
References
- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fungicide resistance assays for fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. naicc.org [naicc.org]
A Comparative Guide to the Synthetic Routes of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. We will explore a traditional two-step synthesis and a more streamlined one-pot approach, evaluating them on key performance indicators such as yield, reaction time, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Two-Step Synthesis | New One-Pot Synthesis |
| Overall Yield | ~70-80% | Potentially >85% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Procedural Complexity | High (involves isolation of intermediate) | Low (single reaction vessel) |
| Key Advantage | Well-established and reliable | Increased efficiency, time and resource saving |
| Key Disadvantage | Time-consuming and labor-intensive | May require more optimization for scalability |
Traditional Two-Step Synthesis
The established method for synthesizing this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This is followed by the selective S-alkylation of one of the thiol groups with a haloacetic acid.
Experimental Protocol
Step 1: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
-
To a solution of hydrazine hydrate (1 mol) in ethanol, carbon disulfide (2 mol) is added dropwise at a temperature maintained between 10-20°C.
-
An aqueous solution of potassium hydroxide (2 mol) is then added, and the reaction mixture is refluxed for 8-10 hours.
-
The reaction mixture is cooled, and the precipitated potassium salt of DMTD is filtered.
-
The salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of 4-5 to precipitate the DMTD.
-
The product is filtered, washed with water, and dried to yield DMTD as a pale yellow solid.
Step 2: Synthesis of this compound
-
2,5-dimercapto-1,3,4-thiadiazole (1 mol) is dissolved in an aqueous solution of sodium hydroxide (1 mol).
-
Chloroacetic acid (1 mol) is added portion-wise to the solution, and the mixture is stirred at room temperature for 4-6 hours.
-
The reaction mixture is then acidified with a mineral acid to precipitate the crude product.
-
The product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Caption: Workflow of the traditional two-step synthesis.
New One-Pot Synthetic Route
A novel, more efficient approach to the synthesis of this compound is a one-pot reaction. This method circumvents the need for isolation of the DMTD intermediate, thereby saving time and resources.
Experimental Protocol
-
Hydrazine hydrate (1 mol) is dissolved in an appropriate solvent (e.g., ethanol).
-
Carbon disulfide (2 mol) is added dropwise to the solution at a controlled temperature (10-20°C).
-
An aqueous solution of a base (e.g., potassium hydroxide, 3 mol) is added, and the mixture is stirred for 1-2 hours.
-
Chloroacetic acid (1 mol) is then added directly to the reaction mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating for 3-6 hours.
-
Upon completion, the reaction mixture is acidified with a mineral acid to precipitate the product.
-
The crude product is filtered, washed, and recrystallized to yield the final compound.
Caption: Workflow of the new one-pot synthesis.
Comparative Analysis and Discussion
The primary advantage of the new one-pot synthesis is the significant reduction in reaction time and simplification of the experimental procedure. By eliminating the isolation and purification of the DMTD intermediate, this route is more atom-economical and generates less waste. The potential for higher overall yields is also a key benefit, as losses during the intermediate workup are avoided.
The traditional two-step method, while more laborious, is well-documented and may offer better control over the purity of the intermediate and final product. For certain applications where extremely high purity is critical, the stepwise approach might be preferred.
Below is a logical comparison of the two synthetic routes, highlighting the key differences and advantages of each approach.
Caption: Logical comparison of the two synthetic routes.
Conclusion
The validation of a new synthetic route for this compound demonstrates a significant improvement over the traditional two-step method. The one-pot synthesis offers a more efficient, time-saving, and potentially higher-yielding alternative. For researchers and professionals in drug development and materials science, the adoption of this new route could lead to faster and more cost-effective production of this important chemical entity. Further studies on the scalability and optimization of the one-pot synthesis are warranted to fully realize its industrial potential.
mechanistic comparison of thiadiazole and triazole corrosion inhibitors
A comparative guide for researchers on the performance and mechanisms of two prominent classes of corrosion inhibitors, supported by experimental data.
In the realm of materials science and corrosion prevention, the selection of an effective inhibitor is paramount. Among the diverse array of organic compounds utilized for this purpose, thiadiazole and triazole derivatives have emerged as highly effective agents for protecting various metals and alloys in corrosive environments. This guide provides a detailed mechanistic comparison of these two classes of inhibitors, presenting key experimental data, outlining common evaluation protocols, and visualizing their modes of action to aid researchers, scientists, and drug development professionals in their material protection endeavors.
At a Glance: Performance Comparison
The effectiveness of a corrosion inhibitor is primarily judged by its ability to reduce the rate of corrosion, a parameter often quantified as inhibition efficiency (IE). Both thiadiazole and triazole derivatives have demonstrated excellent inhibition efficiencies, often exceeding 90%, in various acidic and neutral media.[1][2][3][4] Their performance is, however, intricately linked to their molecular structure, the nature of the corrosive environment, and the metallic substrate.
| Inhibitor Class | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference Compound(s) | Experimental Technique(s) |
| Thiadiazole Derivatives | Carbon Steel | 1M HCl | 98.04 | (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | Gravimetric, EIS, Potentiodynamic Polarization |
| Carbon Steel | 1M HCl | 95.32 | N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | Gravimetric, EIS, Potentiodynamic Polarization | |
| Mild Steel | 1M HCl | >90 | bis-thiadiazole derivatives | Weight Loss, EIS, Potentiodynamic Polarization | |
| Mild Steel | 1M HCl | ~94 | 2-amino 5-oleyl-1,3,4-thiadiazol (AOT) at 150 ppm | Potentiodynamic, EIS | |
| Triazole Derivatives | Mild Steel | 1.0 M HCl | 95.3 | ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | EIS, Potentiodynamic Polarization |
| Mild Steel | 1.0 M HCl | 95.0 | 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | EIS, Potentiodynamic Polarization | |
| API 5L X52 Steel | 1M HCl | 94.2 | 1,2,3-triazole derivative with bromine substituent at 50 ppm | EIS, Potentiodynamic Polarization | |
| Mild Steel | 1% HCl | >95 | 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT) at 50 ppm | N/A |
The Core of Protection: Adsorption Mechanisms
The primary mechanism by which both thiadiazole and triazole inhibitors protect metallic surfaces is through adsorption, forming a protective film that isolates the metal from the corrosive environment.[1][5][6] This adsorption can occur through two main pathways: physisorption and chemisorption.
-
Physisorption (Electrostatic Adsorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[5][6] In acidic solutions, the metal surface is often positively charged, attracting anions from the acid. The inhibitor molecules can become protonated and then adsorb onto the surface via these anions.[7]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor molecules and the metal surface.[5][6] The heteroatoms (nitrogen and sulfur in thiadiazoles, and nitrogen in triazoles) with their lone pairs of electrons, as well as the π-electrons from the aromatic rings, play a crucial role in this process by donating electrons to the vacant d-orbitals of the metal atoms.[1][5][6] Some interactions may also involve retro-donation, where electrons from the filled d-orbitals of the metal are donated to the antibonding orbitals of the inhibitor.[5][6]
The following diagram illustrates the general adsorption mechanisms for these inhibitors.
Caption: General workflow of corrosion inhibition by adsorption.
The Role of Heteroatoms and Molecular Structure
The presence and arrangement of heteroatoms are critical to the inhibitory action of both thiadiazole and triazole derivatives.
-
Thiadiazoles: The presence of both sulfur and nitrogen atoms in the thiadiazole ring provides multiple active centers for adsorption.[1][8] The sulfur atom, being highly polarizable, and the nitrogen atoms with their lone pair electrons, readily interact with the metal surface.[1][9] The number and position of these heteroatoms can influence the inhibitor's efficiency.[10]
-
Triazoles: The three nitrogen atoms in the triazole ring are the primary sites for adsorption.[5][6] The π-electrons of the aromatic ring also contribute significantly to the adsorption process through donor-acceptor interactions with the empty orbitals of the metal.[5][6]
The overall molecular structure, including the presence of substituent groups, aromaticity, and electron density, also plays a vital role.[7][11] Electron-donating groups can enhance the electron density on the inhibitor molecule, facilitating stronger adsorption and higher inhibition efficiency.
Experimental Evaluation Protocols
The performance of corrosion inhibitors is typically evaluated using a combination of electrochemical and surface analysis techniques.
Electrochemical Techniques
These methods provide quantitative data on the corrosion rate and the inhibitor's efficiency.
1. Potentiodynamic Polarization:
-
Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
-
Methodology: A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential (OCP), and the resulting current is measured.[10][12] The corrosion current density is determined by extrapolating the Tafel plots.[12] Inhibitors that affect both anodic and cathodic reactions are classified as mixed-type inhibitors.[13][14]
Caption: Workflow for potentiodynamic polarization experiments.
2. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the kinetics of the electrochemical processes occurring at the metal/solution interface and to characterize the properties of the protective film.
-
Methodology: A small amplitude AC potential signal is applied to the working electrode at the OCP over a range of frequencies.[10][15] The impedance of the system is measured. The data is often presented as Nyquist plots. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film.[14]
Surface Analysis Techniques
These methods provide qualitative and semi-quantitative information about the adsorbed inhibitor film.
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal with and without the inhibitor, providing evidence of reduced corrosion damage.[16]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of the inhibitor on the metal surface and provides information about the chemical bonding between the inhibitor and the metal.[11]
Theoretical and Computational Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide valuable atomic-level insights that complement experimental findings.[12][17][18]
-
DFT Calculations: These are used to calculate parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO value indicates a greater tendency to donate electrons, while a lower E_LUMO value suggests a greater ability to accept electrons.[19] These parameters help in understanding the adsorption mechanism and predicting the inhibition efficiency.[17]
-
Molecular Dynamics Simulations: These simulations model the adsorption of inhibitor molecules on the metal surface over time, providing a dynamic picture of the protective film formation.
Caption: Integrated workflow for corrosion inhibitor studies.
Conclusion
Both thiadiazole and triazole derivatives stand out as highly effective corrosion inhibitors. Their performance is rooted in their ability to adsorb onto metal surfaces, forming a protective barrier. The key mechanistic features common to both are the crucial roles of heteroatoms and π-electron systems in facilitating strong adsorption through a combination of physisorption and chemisorption.
-
Thiadiazoles offer the advantage of having both sulfur and nitrogen atoms as active centers, potentially leading to more versatile and stronger adsorption on certain metals.
-
Triazoles , with their three nitrogen atoms, also exhibit excellent performance and their synthesis is often straightforward.
The choice between a thiadiazole and a triazole inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and cost-effectiveness. A comprehensive evaluation using a combination of electrochemical, surface analysis, and computational methods, as outlined in this guide, is essential for selecting the optimal inhibitor for a given system.
References
- 1. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. ijrdo.org [ijrdo.org]
- 9. Theoretical Study of Interaction Between Thiadiazole Derivatives on Fe(110) Surface [jchemlett.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jchemlett.com [jchemlett.com]
- 18. Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface | Scientific.Net [scientific.net]
- 19. Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05740D [pubs.rsc.org]
Safety Operating Guide
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid proper disposal procedures
Proper Disposal of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
This document provides detailed procedures for the safe and compliant disposal of this compound, a crucial aspect of laboratory safety and environmental responsibility. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as a skin and eye irritant.[1]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves and eye protection.[1]
-
Ventilation: Use in a well-ventilated area, and employ a local exhaust system if dust or aerosol generation is likely.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1]
-
Storage: Keep the container tightly closed and store it in a cool, dark place.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Spill Cleanup Protocol:
-
Isolate the Area: Cordon off the spill area to restrict access to non-essential personnel.[1]
-
Use Personal Protective Equipment: Ensure you are wearing the appropriate PPE before addressing the spill.[1]
-
Containment: Prevent the product from entering drains, waterways, or the soil.[1]
-
Cleanup: Carefully sweep the spilled material into an airtight container, avoiding dust dispersal.[1]
-
Disposal of Cleanup Materials: The collected material and any contaminated absorbent materials should be promptly disposed of as hazardous waste in accordance with local regulations.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations.
-
Waste Identification: This product is considered hazardous waste. Consult the US EPA guidelines for Identification and Listing of Hazardous Waste in 40 CFR Parts 261 for detailed classification.[1]
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Approved Disposal Method:
-
The recommended method of disposal is through a licensed chemical waste disposal company.
-
One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
-
Environmental Protection: Under no circumstances should this chemical be allowed to enter the environment, drains, waterways, or soil.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Chemical Formula | C4H4N2O2S3 |
| Molecular Weight | 208.27 |
| Appearance | Light orange to yellow to green powder/crystal |
| Purity | >97.0% (HPLC)(T) |
| CAS Registry Number | 53723-88-9 |
| Melting Point | 165 - 169 °C |
(Source: TCI America Safety Data Sheet[1], Chem-Impex[2])
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
This guide provides crucial safety and logistical information for the handling and disposal of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid (CAS RN: 53723-88-9). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Chemical Identification and Hazards:
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 53723-88-9[1][2] |
| Molecular Formula | C4H4N2O2S3[1][2] |
| Molecular Weight | 208.27[1][2] |
| Appearance | Light orange to yellow to green powder or crystals.[2] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation.[1][3] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specificatio | Rationale |
| Respiratory Protection | Dust respirator.[1] | To prevent inhalation of the powder. |
| Hand Protection | Protective gloves.[1] | To avoid skin contact and irritation. |
| Eye Protection | Safety glasses. A face-shield may be required depending on the situation.[1] | To protect eyes from dust and potential splashes. |
| Skin and Body Protection | Protective clothing. Protective boots may be required as needed.[1] | To prevent skin contact with the chemical. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably with a local exhaust system, to prevent dust dispersion.[1][4]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands and face thoroughly after handling the substance.[1]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First-Aid Measures |
| If on Skin | Wash with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice or attention.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1] |
| If Inhaled | Move the victim to fresh air.[5] If breathing is difficult, provide oxygen.[5] If the person is not breathing, give artificial respiration and seek immediate medical attention.[5] |
| If Swallowed | Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5] |
In case of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[1] Be aware that the compound may decompose at high temperatures and release poisonous fumes.[1]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in a suitable, sealed container labeled for hazardous waste.[4]
-
Waste Segregation: Do not mix this chemical waste with other waste streams.[4]
-
Disposal Method: Dispose of the contents and container through an approved hazardous waste disposal facility.[4] Adherence to all national and local regulations is mandatory.[6]
Workflow and Safety Protocol Diagram
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Safe Handling Workflow Diagram.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
